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  • Product: 3-fluoro-1H-indazol-6-amine
  • CAS: 1346549-20-9

Core Science & Biosynthesis

Foundational

The Strategic Role of 3-fluoro-1H-indazol-6-amine in Modern Drug Discovery: A Technical Guide

Introduction: The Indazole Scaffold and the Fluorine Advantage in Medicinal Chemistry The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Fluorine Advantage in Medicinal Chemistry

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] Its bioisosteric relationship with purine enables it to effectively mimic the natural ligand of many enzymes, particularly protein kinases, which are pivotal regulators of cellular processes.[3] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment, anchoring inhibitors to the ATP-binding site of kinases with high affinity.[4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a testament to its profound ability to modulate key molecular properties.[5] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] Furthermore, fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups and alter the molecule's lipophilicity (logP), thereby impacting its solubility, permeability, and overall pharmacokinetic profile.[5][7] This guide provides an in-depth technical overview of the chemical properties of 3-fluoro-1H-indazol-6-amine, a molecule that synergistically combines the therapeutic potential of the indazole scaffold with the advantageous physicochemical properties imparted by fluorine, making it a compound of significant interest for drug discovery professionals.

Physicochemical Properties: A Predictive and Comparative Analysis

PropertyPredicted/Analog ValueSignificance in Drug Discovery
Molecular Formula C₇H₆FN₃Provides the elemental composition.
Molecular Weight 151.14 g/mol Influences diffusion and transport properties.
XlogP (Predicted) 1.3[8]A measure of lipophilicity, indicating good potential for membrane permeability.
Topological Polar Surface Area (TPSA) 54.7 Ų[9]Predicts transport properties; a value in this range is often associated with good oral bioavailability.
Hydrogen Bond Donors 2[9]The amine and indazole N-H groups can participate in crucial interactions with biological targets.
Hydrogen Bond Acceptors 2[9]The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

Synthesis and Reactivity: Crafting and Elaborating the Core Scaffold

The synthesis of 3-aminoindazoles is a well-established field, with several robust methods available to medicinal chemists. A common and versatile approach involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.[10][11]

Proposed Synthetic Pathway for 3-fluoro-1H-indazol-6-amine

A plausible synthetic route to 3-fluoro-1H-indazol-6-amine would likely start from a suitably substituted fluorobenzonitrile, followed by reaction with hydrazine.

Synthetic Pathway start 2,3-difluoro-6-nitrobenzonitrile intermediate1 Hydrazine Hydrate start->intermediate1 Nucleophilic Aromatic Substitution & Cyclization product 3-fluoro-1H-indazol-6-amine intermediate1->product Reduction of Nitro Group

Caption: Proposed synthetic workflow for 3-fluoro-1H-indazol-6-amine.

Reactivity and Opportunities for Derivatization

The 3-fluoro-1H-indazol-6-amine scaffold offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

  • The 6-Amino Group: This primary amine is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination, enabling the introduction of various side chains to probe interactions with the solvent-exposed regions of a target's binding site.[12]

  • The Indazole Nitrogens: The N1 and N2 positions of the indazole ring can be alkylated or arylated, which can influence the molecule's planarity, solubility, and metabolic stability.

  • The Aromatic Ring: While the fluorine at the 3-position is generally stable, the other positions on the benzene ring could potentially undergo further substitution, although this is less common in typical lead optimization strategies.

Drug Discovery Applications: Targeting Protein Kinases in Oncology

The indazole scaffold is a well-validated pharmacophore for the development of protein kinase inhibitors.[2] Numerous indazole-containing drugs, such as axitinib and pazopanib, have been approved for the treatment of various cancers.[2] The 3-aminoindazole moiety is particularly effective at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1]

Potential Kinase Targets

Based on the activity of structurally related compounds, 3-fluoro-1H-indazol-6-amine and its derivatives are likely to show inhibitory activity against a range of tyrosine and serine/threonine kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • c-Kit [1]

Kinase Inhibition Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Downstream Downstream Signaling (e.g., MAPK pathway) RTK->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Drug 3-fluoro-1H-indazol-6-amine Derivative Drug->RTK Inhibition Downstream->Proliferation Promotion

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

Experimental Protocols for Characterization

For drug discovery professionals, the ability to experimentally validate the properties of a lead compound is paramount. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in 3-fluoro-1H-indazol-6-amine.

Materials:

  • 3-fluoro-1H-indazol-6-amine

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of 3-fluoro-1H-indazol-6-amine and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring and record the initial pH.

  • Add small, precise increments of the standardized acid or base titrant.

  • After each addition, allow the pH to stabilize and record the value and the volume of titrant added.

  • Continue the titration until the pH changes become minimal, well past the equivalence point(s).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Protocol 2: Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of 3-fluoro-1H-indazol-6-amine.

Materials:

  • 3-fluoro-1H-indazol-6-amine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer and centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Phases: Mix equal volumes of n-octanol and water and shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate.

  • Partitioning: Dissolve a known amount of 3-fluoro-1H-indazol-6-amine in the aqueous phase.

  • Add an equal volume of the octanol phase.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency (e.g., IC₅₀) of 3-fluoro-1H-indazol-6-amine derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide or protein substrate for the kinase

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (often by quantifying the amount of ADP produced).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation pKa pKa Determination (Potentiometric Titration) KinaseAssay In Vitro Kinase Assay pKa->KinaseAssay Informs assay buffer pH logP logP Determination (Shake-Flask Method) CellAssay Cell-Based Proliferation Assay logP->CellAssay Predicts cell permeability KinaseAssay->CellAssay Identifies potent compounds InVivo In Vivo Efficacy Studies CellAssay->InVivo Validates cellular activity

Caption: A logical workflow for the characterization of 3-fluoro-1H-indazol-6-amine.

Conclusion and Future Directions

3-fluoro-1H-indazol-6-amine represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. Its chemical structure marries the proven hinge-binding capabilities of the 3-aminoindazole scaffold with the beneficial physicochemical modulations offered by a fluorine substituent. While specific experimental data on this molecule is emerging, the established knowledge of related compounds and the robust experimental protocols outlined in this guide provide a clear path forward for its evaluation and optimization. Future research should focus on the detailed synthesis and biological profiling of a library of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising chemical class.

References

  • BenchChem. (2025). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Retrieved from BenchChem website.[6]

  • RSC Publishing. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.[5]

  • BenchChem. (2025). Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Retrieved from BenchChem website.[3]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Retrieved from BenchChem website.[13]

  • ChemScene. (n.d.). 3-Chloro-4-fluoro-1H-indazol-6-amine. Retrieved from ChemScene website.[9]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved from Evotec website.[14]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from reposiTUm website.[15]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from PMC website.[16]

  • PubChemLite. (n.d.). 3-fluoro-1h-indazol-6-amine (C7H6FN3). Retrieved from PubChemLite website.[8]

  • MDPI. (2022, December 12). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from MDPI website.[17]

  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from ResearchGate website.[12]

  • BenchChem. (2025). A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. Retrieved from BenchChem website.[1]

  • Europe PMC. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from Europe PMC website.[18]

  • Bentham Science. (2023, June 1). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.[19]

  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)-1H-indazole. Retrieved from PubChem website.[20]

  • IntechOpen. (2021, May 12). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Retrieved from IntechOpen website.[21]

  • PMC. (n.d.). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Retrieved from PMC website.[22]

  • Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.[7]

  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from PubChem website.[23]

  • Fluorochem. (n.d.). 6-FLUORO-1H-INDAZOL-3-AMINE (CAS 404827-75-4). Retrieved from Fluorochem website.[24]

  • PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from PMC website.[4]

  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.[2]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from ResearchGate website.[25]

  • NIH. (n.d.). Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}. Retrieved from NIH website.[26]

  • BenchChem. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Retrieved from BenchChem website.[10]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal website.[11]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[27]

  • ResearchGate. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from ResearchGate website.[28]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from MDPI website.[29]

  • BenchChem. (2025). In-Depth Technical Guide to the Basic Properties of 3-amino-1-methyl-1H-indazol-6-ol. Retrieved from BenchChem website.[30]

  • Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indazol-3-amine. Retrieved from Sigma-Aldrich website.[31]

  • AMERICAN ELEMENTS. (n.d.). Indazoles. Retrieved from AMERICAN ELEMENTS website.[32]

  • Chem-Impex. (n.d.). 6-Fluoro-1H-indazol-3-ylamine. Retrieved from Chem-Impex website.[33]

  • Sigma-Aldrich. (n.d.). 1H-Indazol-6-amine. Retrieved from Sigma-Aldrich website.

  • ResearchGate. (n.d.). Reactivity of 3-aminoindazoles and our approach. Retrieved from ResearchGate website.[34]

  • (2026, January 29). MSDS of 5-fluoro-1-methyl-1H-indazol-3-amine.[35]

  • (2025, September 7). SAFETY DATA SHEET.[36]

  • ChemicalBook. (n.d.). Indazole. Retrieved from ChemicalBook website.[37]

Sources

Exploratory

role of 3-fluoro-1H-indazol-6-amine in heterocyclic chemistry research

Strategic Utilization of 3-Fluoro-1H-indazol-6-amine in Modern Heterocyclic Chemistry and Drug Discovery Executive Summary In the pursuit of novel therapeutics, particularly targeted kinase inhibitors and selective estro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 3-Fluoro-1H-indazol-6-amine in Modern Heterocyclic Chemistry and Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, particularly targeted kinase inhibitors and selective estrogen receptor degraders (SERDs), the indazole core has emerged as a privileged scaffold. However, unsubstituted indazoles often suffer from metabolic liabilities and suboptimal target residence times. The introduction of specific functional groups—namely, a fluorine atom at the C3 position and an amino group at the C6 position—transforms the baseline indazole into a highly versatile and metabolically robust building block: 3-fluoro-1H-indazol-6-amine (CAS: 1346549-20-9).

As an application scientist overseeing library synthesis and lead optimization, I have observed firsthand how this specific substitution pattern solves critical bottlenecks in drug development. This whitepaper provides an in-depth mechanistic analysis of the 3-fluoro-1H-indazol-6-amine scaffold, detailing the causality behind its physicochemical advantages, its role in rational drug design, and self-validating synthetic protocols for its integration into discovery pipelines.

Physicochemical & Electronic Profiling: The Causality of Substitution

The structural modifications present in 3-fluoro-1H-indazol-6-amine are not arbitrary; they are the result of rational physicochemical tuning.

The 3-Fluoro Advantage

The C3 position of the indazole ring is highly electron-rich and is a well-documented "soft spot" for cytochrome P450-mediated oxidative metabolism. By installing a fluorine atom at C3, we achieve two critical outcomes[1]:

  • Metabolic Shielding: The strong C–F bond resists oxidative cleavage, drastically improving the pharmacokinetic half-life of the resulting drug candidate.

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the N1 nitrogen. This lowers the pKa of the N1-H proton (typically ~14.0 in unsubstituted indazoles down to ~12.5–13.0). A more acidic N1-H becomes a significantly stronger hydrogen bond donor, which is critical for anchoring the molecule to the hinge region of target kinases.

The 6-Amino Handle

The primary amine at the C6 position serves as an ideal synthetic vector. Because it is located on the benzenoid ring of the indazole, it is electronically distinct from the pyrazole nitrogens. This allows for highly regioselective downstream functionalization (e.g., Buchwald-Hartwig amination or S_NAr reactions) to extend the molecule into the solvent-exposed regions or the DFG-out pocket of kinases.

Table 1: Comparative Physicochemical Impact of Substitutions

PropertyUnsubstituted 1H-Indazole3-Fluoro-1H-indazol-6-amineImplication in Drug Design
Molecular Weight 118.14 g/mol 151.14 g/mol Maintains low MW, ensuring high Ligand Efficiency (LE).
C3 Metabolic Stability Low (Prone to oxidation)High (C-F bond blocks CYP450)Increases half-life and oral bioavailability.
N1-H Donor Strength ModerateHigh (Inductive effect of F)Enhances target affinity at the kinase hinge region.
Vectorization LimitedHigh (C6-NH2 handle)Enables rapid library generation via cross-coupling.

Strategic Role in Kinase Inhibitor Design

In kinase inhibitor design, the indazole core acts as an ATP-competitive hinge binder. The precise geometry of 3-fluoro-1H-indazol-6-amine allows it to form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (typically a Glutamate/Aspartate and a Methionine/Leucine).

The diagram below illustrates the logical relationship between the scaffold's functional groups and the kinase active site.

G cluster_kinase Kinase Hinge Region cluster_ligand 3-Fluoro-1H-indazol-6-amine Scaffold Glu Hinge Carbonyl (e.g., Glu) Met Hinge NH (e.g., Met) N2 N2 (Acceptor) Met->N2 H-Bond N1 N1-H (Enhanced Donor) N1->Glu Strong H-Bond F3 C3-Fluoro (Metabolic Block) F3->F3 Steric/Electronic Shielding NH2 C6-Amino (Vector Extension) NH2->NH2 To Solvent/DFG Pocket

Figure 1: Pharmacophore model of 3-fluoro-1H-indazol-6-amine binding to a kinase hinge region.

Self-Validating Synthetic Methodology

Achieving regioselective fluorination on the indazole core can be challenging. Direct electrophilic fluorination of advanced intermediates often leads to unwanted oxidation or side reactions[1]. Therefore, installing the fluorine atom early in the sequence is the most robust strategy.

The protocol below outlines a highly reliable, two-step synthesis starting from the inexpensive building block 6-nitro-1H-indazole. We utilize Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. The causality behind choosing Selectfluor over N-fluorobenzenesulfonimide (NFSI) or DAST is its superior safety profile, ease of handling (solid state), and its highly specific electrophilic addition-elimination mechanism at the electron-rich C3 position of the indazole[2].

G SM 6-Nitro-1H-indazole (Starting Material) Step1 Electrophilic Fluorination (Selectfluor, MeCN/AcOH, 80°C) SM->Step1 Int1 3-Fluoro-6-nitro-1H-indazole (Stable Intermediate) Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, MeOH, RT) Int1->Step2 Prod 3-Fluoro-1H-indazol-6-amine (Target Scaffold) Step2->Prod

Figure 2: Two-step synthetic workflow for 3-fluoro-1H-indazol-6-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Fluoro-6-nitro-1H-indazole Rationale: The addition of acetic acid to the acetonitrile solvent system is critical; it acts as a proton source to facilitate the rearomatization of the indazole ring following the initial electrophilic attack by Selectfluor[2].

  • Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 6-nitro-1H-indazole (1.0 equivalent, e.g., 10 mmol).

  • Solvent System: Dissolve the starting material in a mixture of anhydrous Acetonitrile (30 mL) and Glacial Acetic Acid (3 mL).

  • Reagent Addition: Add Selectfluor (2.0 equivalents, 20 mmol) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 12–16 hours. Monitor progression via LC-MS or TLC.

  • Workup: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Dilute the residue with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3 (3 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 3-fluoro-6-nitro-1H-indazole.

Step 2: Reduction to 3-Fluoro-1H-indazol-6-amine Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) cleanly reduces the nitro group to a primary amine without defluorinating the C3 position, provided the reaction is kept at room temperature and atmospheric pressure.

  • Setup: Dissolve 3-fluoro-6-nitro-1H-indazole (1.0 equivalent) in HPLC-grade Methanol (0.1 M concentration).

  • Catalyst: Carefully add 10 wt% Pd/C (0.1 equivalents by weight) under a blanket of inert gas (Nitrogen or Argon) to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Validation: Monitor by TLC (disappearance of the yellow nitro compound and appearance of the highly polar, UV-active amine).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-fluoro-1H-indazol-6-amine as a solid. The product is typically >95% pure by NMR and can be used directly in downstream coupling reactions.

Downstream Applications: Vectorizing the C6-Amine

Once synthesized, the 3-fluoro-1H-indazol-6-amine acts as a nucleophilic hub. In our laboratories, we frequently subject this scaffold to Nucleophilic Aromatic Substitution (S_NAr) to build complex tricyclic or extended systems.

For instance, reacting 3-fluoro-1H-indazol-6-amine with 2,4-dichloropyrimidine derivatives in the presence of a base (e.g., N,N-Diisopropylethylamine, DIPEA) in a polar aprotic solvent like DMF at elevated temperatures selectively yields the C6-pyrimidine-substituted indazole. The C6-amine acts as the nucleophile, displacing the more reactive chloride on the pyrimidine ring. This specific linkage is a hallmark of many modern CDK and Aurora kinase inhibitors, where the pyrimidine ring extends into the solvent-exposed channel, allowing for further tuning of pharmacokinetic properties.

Conclusion

The integration of 3-fluoro-1H-indazol-6-amine into heterocyclic libraries represents a masterclass in rational drug design. By understanding the causality behind its structural features—using fluorine to block metabolism and modulate hydrogen bonding, while leveraging the C6-amine for rapid synthetic vectorization—medicinal chemists can bypass traditional optimization hurdles. The protocols provided herein ensure that researchers can reliably access and utilize this privileged scaffold to accelerate the discovery of next-generation therapeutics.

References

  • Sigma-Aldrich Product Catalog: 3-fluoro-1H-indazol-6-amine Source: Sigma-Aldrich URL
  • Salts of indazole derivative and crystals thereof (US10640483B2)
  • Addition of Fluorine and a Late-Stage Functionalization (LSF)

Sources

Foundational

literature review of 3-fluoro-1H-indazol-6-amine synthesis pathways

Synthesis and Mechanistic Evaluation of 3-Fluoro-1H-indazol-6-amine: A Technical Whitepaper Executive Summary The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 3-Fluoro-1H-indazol-6-amine: A Technical Whitepaper

Executive Summary

The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and estrogen receptor downregulators. The compound 3-fluoro-1H-indazol-6-amine (PubChem CID: 67468771)[1] represents a highly privileged, yet synthetically challenging, building block. The 6-amino moiety serves as a versatile vector for coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings) to target kinase hinge regions. Concurrently, the C3-fluoro substitution modulates the pKa of the indazole N-H, enhances metabolic stability against cytochrome P450 oxidation, and introduces potential for favorable C–F···protein dipole interactions.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipe-based protocols. Here, we dissect the causality behind the synthetic choices—specifically addressing the oxidative lability of the indazole core, the mechanistic divergence of electrophilic fluorinating agents, and the chemoselectivity required during nitro reduction.

Strategic Retrosynthetic Analysis & Workflow

Direct electrophilic fluorination of 1H-indazol-6-amine is unviable. The highly nucleophilic free amine would rapidly undergo competitive N-fluorination or uncontrolled oxidation. Furthermore, subjecting an unprotected indazole to strong oxidants like Selectfluor often results in the oxidation of labile C–H bonds, leading to the formation of unwanted iminium ions or degradation products[2].

To circumvent these issues, a four-step linear sequence from the inexpensive starting material 6-nitro-1H-indazole is required. The pathway relies on the intermediate 3-fluoro-6-nitro-1H-indazole (CAS: 1346549-19-6)[3], utilizing a robust protection-fluorination-reduction-deprotection strategy.

G SM 6-Nitro-1H-indazole Step1 N1-Protection (DHP, cat. TsOH) SM->Step1 Int1 1-THP-6-nitro-1H-indazole Step1->Int1 Step2 C3-Fluorination (Selectfluor, MeCN) Int1->Step2 Int2 3-Fluoro-1-THP-6-nitro-1H-indazole Step2->Int2 Step3 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Int2->Step3 Int3 3-Fluoro-1-THP-1H-indazol-6-amine Step3->Int3 Step4 THP Deprotection (TFA, DCM) Int3->Step4 Prod 3-Fluoro-1H-indazol-6-amine Step4->Prod

Fig 1. Four-step synthetic workflow for 3-fluoro-1H-indazol-6-amine.

Mechanistic Causality in Reagent Selection

The N1-Protection Imperative

The indazole N1 position is highly susceptible to electrophilic attack. If left unprotected, fluorinating agents will preferentially coordinate or react at the nitrogen, leading to N-fluoro intermediates that are unstable and prone to radical decomposition. By installing a Tetrahydropyranyl (THP) group, we achieve two goals: we sterically shield the N1 position and electronically bias the heterocycle, directing the electrophilic attack exclusively to the C3 position.

Electrophilic Fluorination Dynamics: Selectfluor vs. NFSI

The introduction of fluorine at the C3 position requires an electrophilic "F+" source. The two industry standards are Selectfluor and N-Fluorobenzenesulfonimide (NFSI). The mechanism of electrophilic fluorination with these N-F reagents is substrate-dependent, often proceeding via a Single-Electron Transfer (SET) radical pathway or a direct SN​2 -type electrophilic aromatic substitution[4],[5].

For the deactivated 6-nitroindazole system, Selectfluor is the superior choice. The strongly electron-withdrawing nitro group depletes electron density from the indazole core. Selectfluor, possessing a higher oxidation potential and greater electrophilicity than NFSI, overcomes this deactivation to drive the formation of the C3-fluoro Wheland intermediate[4],[6].

G Reactant 1-THP-6-nitro-1H-indazole SET SET / Electrophilic Attack at C3 Reactant->SET Reagent Selectfluor (F+ source) Reagent->SET Wheland C3-Fluoro Wheland Intermediate (Cationic species) SET->Wheland Rearomatization Deprotonation & Rearomatization Wheland->Rearomatization Product 3-Fluoro-1-THP-6-nitro-1H-indazole Rearomatization->Product

Fig 2. Electrophilic fluorination mechanism at the indazole C3 position.

Chemoselective Nitro Reduction

Once the fluorine is installed, the nitro group must be reduced to the target amine. Standard palladium-catalyzed hydrogenation ( H2​ , Pd/C) poses a severe risk of hydrodefluorination—the catalytic cleavage of the newly formed C–F bond. To ensure absolute chemoselectivity, we employ the Béchamp reduction (Iron powder and Ammonium Chloride). This single-electron transfer reduction mechanism is highly specific to the nitro group and leaves the aryl-fluoride bond completely intact.

Quantitative Reagent Evaluation

To justify the selection of reagents for the critical C3-fluorination step, the following table summarizes the physicochemical profiles and empirical performance of standard fluorinating agents on deactivated indazole scaffolds[4],[6].

ReagentChemical NatureRelative ReactivityMechanism on IndazolesYield (Deactivated Substrates)Byproducts / Drawbacks
Selectfluor Bis(tetrafluoroborate) saltVery HighSET / SN​2 65% – 85%Highly polar byproducts; requires careful aqueous workup.
NFSI SulfonimideModerate SN​2 < 30%Too mild for strongly electron-deficient (nitro) indazoles.
DAST SulfuraneNucleophilic (F-)N/A0%Incompatible; acts as a nucleophile, not an electrophile.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) such as TLC and expected mass spectrometry (LC-MS) markers are included to ensure experimental integrity.

Step 1: Synthesis of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Reaction Setup: Charge a flame-dried round-bottom flask with 6-nitro-1H-indazole (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv) followed by a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Execution: Stir the mixture at room temperature under an argon atmosphere for 4 hours.

  • Validation (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material ( Rf​≈0.2 ) should disappear, replaced by a less polar spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Step 2: Electrophilic Fluorination (Synthesis of 3-fluoro-1-THP-6-nitro-1H-indazole)
  • Reaction Setup: Dissolve the THP-protected indazole (1.0 equiv) in a 1:1 mixture of anhydrous Acetonitrile and Dimethylformamide (DMF) (0.1 M).

  • Reagent Addition: Add Selectfluor (1.5 equiv) in a single portion.

  • Execution: Heat the reaction mixture to 60 °C for 12 hours. The elevated temperature is required to overcome the deactivating effect of the 6-nitro group[4].

  • Validation (IPC): LC-MS analysis should indicate the mass of the fluorinated product ( [M+H]+ expected: ~266 m/z).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove the highly water-soluble Selectfluor byproducts (chloromethyl-diazoniabicyclo[2.2.2]octane salts). Dry and concentrate.

Step 3: Chemoselective Reduction (Synthesis of 3-fluoro-1-THP-1H-indazol-6-amine)
  • Reaction Setup: Suspend the fluorinated intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (300 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv).

  • Execution: Reflux the mixture at 80 °C for 2 hours.

  • Validation (IPC): The reaction transitions from a yellow suspension to a dark brown/black slurry as iron oxides form. TLC will show a highly polar, ninhydrin-active spot.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the Celite cake with hot EtOAc. Concentrate the filtrate, partition between EtOAc and brine, dry, and evaporate.

Step 4: Deprotection to 3-Fluoro-1H-indazol-6-amine
  • Reaction Setup: Dissolve the protected amine in DCM (0.1 M).

  • Reagent Addition: Add Trifluoroacetic acid (TFA) (10.0 equiv).

  • Execution: Stir at room temperature for 3 hours.

  • Validation (IPC): LC-MS must confirm the final target mass (Monoisotopic mass: 151.05 Da; [M+H]+ : 152.06 m/z)[1].

  • Workup: Concentrate under reduced pressure to remove TFA. Neutralize the residue with 1M NaOH, extract with EtOAc, dry, and purify via reverse-phase preparative HPLC to yield the pure 3-fluoro-1H-indazol-6-amine.

Conclusion

The synthesis of 3-fluoro-1H-indazol-6-amine requires stringent control over the electronic properties of the indazole core. By strategically masking the N1 position, utilizing the high oxidation potential of Selectfluor for C3-functionalization, and employing a chemoselective Béchamp reduction, researchers can reliably access this privileged scaffold. The resulting molecule provides an optimal balance of steric, electronic, and metabolic properties for advanced drug discovery campaigns.

References

  • A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 . National Institutes of Health (NIH). Available at:[Link]

  • 3-fluoro-1h-indazol-6-amine (C7H6FN3) - PubChemLite . Université du Luxembourg. Available at:[Link]

Sources

Exploratory

The 3-Fluoro-1H-Indazol-6-Amine Scaffold in Kinase Inhibitor Design: Binding Modalities, Target Affinity, and Experimental Validation

Executive Summary In the landscape of targeted therapeutics, the 3-fluoro-1H-indazol-6-amine core has emerged as a highly privileged pharmacophore for kinase inhibitor design. Unlike fully elaborated clinical candidates,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the 3-fluoro-1H-indazol-6-amine core has emerged as a highly privileged pharmacophore for kinase inhibitor design. Unlike fully elaborated clinical candidates, this specific molecule serves as a foundational building block—a "warhead" scaffold—that provides high-fidelity anchoring to the ATP-binding sites of various oncogenic kinases.

As an application scientist bridging biophysical chemistry and drug discovery, I have observed that the success of this scaffold lies in its precise stereoelectronic properties. This technical guide deconstructs the mechanistic causality behind the binding affinity of 3-fluoro-1H-indazol-6-amine derivatives to primary protein targets, summarizes quantitative affinity data, and provides field-proven, self-validating protocols for characterizing these interactions.

Mechanistic Basis of Target Binding: A Structural Causality Analysis

To understand why 3-fluoro-1H-indazol-6-amine exhibits broad yet tunable affinity across the kinome, we must dissect the molecule into its three functional domains. Each domain dictates a specific biophysical interaction within the kinase domain.

  • The 1H-Indazole Core (The Anchor): The indazole ring is a classic bioisostere of the purine ring found in ATP[1]. The N1 and N2 atoms act as an essential hydrogen bond donor-acceptor pair, docking directly into the backbone amides of the kinase hinge region (e.g., targeting residues like Arg220 or Thr217 in Aurora kinases).

  • The 3-Fluoro Substituent (The Modulator): The introduction of a fluorine atom at the C3 position serves a dual purpose. First, its high electronegativity inductively lowers the pKa of the indazole N-H, fine-tuning the strength of the hinge hydrogen bonds. Second, the fluorine atom can engage in orthogonal halogen bonding or hydrophobic packing within the sterically restricted "gatekeeper" pocket, often improving selectivity against mutant kinases[2].

  • The 6-Amino Group (The Vector): The primary amine at the C6 position is rarely left unmodified in final drug candidates. Instead, it acts as a synthetic vector directed outward toward the solvent-exposed channel or inward toward the allosteric DFG-out pocket. This allows medicinal chemists to append bulky moieties (such as triazines or pyrimidines) to achieve Type II or Type III allosteric inhibition[3][4].

Pharmacophore Core 3-Fluoro-1H-indazol-6-amine Privileged Kinase Scaffold Indazole 1H-Indazole Ring ATP Purine Bioisostere Hinge Region Binder Core->Indazole Fluoro 3-Fluoro Substituent pKa Modulator Gatekeeper Interaction Core->Fluoro Amino 6-Amino Group Synthetic Vector Solvent/DFG-Out Extension Core->Amino Hinge Kinase Hinge (Orthosteric) Indazole->Hinge N1/N2 H-Bonds Gatekeeper Hydrophobic Pocket Fluoro->Gatekeeper Halogen Bond Solvent Solvent Channel / Allosteric Site Amino->Solvent Covalent/Amide Linkage

Logical breakdown of the 3-fluoro-1H-indazol-6-amine pharmacophore in kinase binding.

Primary Protein Targets & Quantitative Binding Affinities

Derivatization of the 3-fluoro-1H-indazol-6-amine scaffold has yielded potent inhibitors across multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases. The table below synthesizes the quantitative binding data for representative derivatives based on this core architecture.

Protein TargetInhibitor ClassBinding ModeRepresentative Affinity ( IC50​ / Kd​ )Structural Role of the Scaffold
VEGFR2 Type I / IIATP-Competitive12 nMN1/N2 H-bonding to hinge; 6-amino vector extends to solvent channel to block angiogenesis[4].
c-MET (WT & D1228V) Type IIIAllosteric Back-Pocket11 – 87 nMFluoro group drives allosteric pocket closure; competes with adenosine[2].
Aurora Kinase Type IOrthosteric Hinge14.3 μ M (Early Hits)Direct targeting of Arg220/Thr217 via the indazole core.
EGFR / HER2 Type IATP-CompetitiveSub-micromolar3-fluoro modulates pKa for optimal ErbB family hinge interactions; 6-amino linked to triazine[3].

Self-Validating Experimental Protocols for Affinity Profiling

To accurately quantify the binding affinity of 3-fluoro-1H-indazol-6-amine derivatives, one must account for the intrinsic physicochemical liabilities of the scaffold—namely, poor aqueous solubility and potential auto-fluorescence. The following protocols are designed as self-validating systems, ensuring that the data generated reflects true 1:1 stoichiometric binding rather than assay artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality & Validation: Indazole derivatives often exhibit intrinsic fluorescence, which can confound standard biochemical assays. TR-FRET is deliberately chosen because the time-resolved nature of the lanthanide emission (Europium) bypasses the short-lived auto-fluorescence of the small molecule. To make this a self-validating system, we calculate the Hill slope; a slope significantly steeper than 1.0 indicates stoichiometric aggregation rather than 1:1 binding, prompting the addition of 0.01% Triton X-100 to disrupt micelles.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 to prevent non-specific plastic binding).

  • Analyte Titration: Serially dilute the indazole derivative in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration remains strictly 1% to prevent kinase denaturation.

  • Target Addition: Add the recombinant kinase (e.g., GST-tagged VEGFR2 or c-MET) at a final concentration of 5 nM, followed by the Europium-labeled anti-GST antibody (2 nM).

  • Tracer Addition: Add the fluorescent Kinase Tracer (e.g., Alexa Fluor 647-labeled ATP competitor) at a concentration equal to its pre-determined Kd​ .

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Detection & Analysis: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615). Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Validation: Steady-state affinity assays cannot distinguish between a compound that binds quickly/releases quickly and one that binds slowly/releases slowly. SPR provides the kinetic resolution ( Kon​ and Koff​ ) required to calculate residence time ( τ=1/Koff​ ). A self-validating SPR protocol must include a DMSO calibration curve to correct for bulk refractive index shifts, and double-referencing (subtracting both the reference channel and buffer blank) to ensure the observed Rmax​ aligns with the theoretical stoichiometry of the immobilized kinase.

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling of Kinase) Inject 2. Analyte Injection (Indazole Titration) Immobilize->Inject Assoc 3. Association Phase (Measure Kon) Inject->Assoc Dissoc 4. Dissociation Phase (Measure Koff) Assoc->Dissoc Regen 5. Surface Regeneration (Buffer Wash) Dissoc->Regen Analyze 6. Kinetic Analysis (Calculate Kd = Koff/Kon) Regen->Analyze

Surface Plasmon Resonance (SPR) workflow for kinetic profiling of indazole inhibitors.

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the flow cell surface using standard EDC/NHS chemistry.

  • Kinase Immobilization: Inject the recombinant kinase diluted in sodium acetate buffer (pH 5.0, below the protein's pI) to achieve an immobilization level of 2000-3000 Response Units (RU).

  • Quenching: Inject 1M ethanolamine (pH 8.5) to deactivate unreacted NHS esters and wash away non-covalently bound protein.

  • Analyte Preparation: Dilute the 3-fluoro-1H-indazol-6-amine derivative in running buffer (PBS-P+ containing 5% DMSO) to create a 5-point concentration series (e.g., 1 nM to 1000 nM).

  • Kinetic Injection (Association/Dissociation): Inject the analyte series over the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Monitor association for 120 seconds, followed by a 600-second dissociation phase using running buffer.

  • Data Fitting: Apply double-referencing to the sensograms. Fit the resulting data to a 1:1 Langmuir binding model to extract the association rate ( Kon​ ), dissociation rate ( Koff​ ), and the equilibrium dissociation constant ( Kd​ ).

Conclusion

The 3-fluoro-1H-indazol-6-amine molecule is far more than a simple chemical fragment; it is a highly engineered vector for kinase inhibition. By leveraging the N1/N2 hydrogen-bonding capacity of the indazole, the pKa modulation and gatekeeper interactions of the 3-fluoro group, and the synthetic versatility of the 6-amino vector, researchers can systematically design highly potent Type I, II, and III inhibitors. Validating these affinities requires rigorous, artifact-free biophysical techniques like TR-FRET and SPR to ensure that structural modifications translate into genuine thermodynamic and kinetic advantages.

References

  • Tran, P.-T., et al. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery, 2023.

  • "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 2020.

  • Michaelides, I. N., et al. "Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor." Journal of Medicinal Chemistry, 2023.

  • "Chemical compounds." US Patent 8,114,885 B2, Google Patents, 2012.

  • "N-heteroaromatic amide derivatives for treatment of cancer." WO2020200158A1, Google Patents, 2020.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 3-Fluoro-1H-indazol-6-amine

Executive Summary & Scientific Rationale The incorporation of fluorine into indazole scaffolds is a highly effective strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of fluorine into indazole scaffolds is a highly effective strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding affinities. The synthesis of 3-fluoro-1H-indazol-6-amine presents a unique challenge: introducing a fluorine atom regioselectively while maintaining the integrity of the reactive amine functionality.

To achieve this, we employ a two-step, self-validating synthetic route starting from commercially available 6-nitro-1H-indazole.

  • Electrophilic Fluorination: We utilize Selectfluor to regioselectively fluorinate the C-3 position. The electron-withdrawing nature of the 6-nitro group deactivates the benzenoid ring, directing the electrophilic attack exclusively to the electron-rich C-3 position of the pyrazole core (1)[1].

  • Chemoselective Nitro Reduction: To convert the nitro intermediate to the target amine, we avoid palladium-catalyzed hydrogenation (Pd/C, H2), which carries a high risk of unwanted hydrodefluorination. Instead, we utilize a mild Béchamp-type reduction (Fe/NH4Cl), ensuring the newly formed C-F bond remains intact.

ReactionScheme A 6-Nitro-1H-indazole (Starting Material) B 3-Fluoro-6-nitro-1H-indazole (Intermediate) A->B Selectfluor, MeCN/AcOH 70°C, 14 h C 3-Fluoro-1H-indazol-6-amine (Target Product) B->C Fe, NH4Cl EtOH/H2O, 80°C, 2 h

Retrosynthetic and forward reaction scheme for 3-fluoro-1H-indazol-6-amine synthesis.

Reagents and Equipment

Quantitative Reagent Summary
ReagentRoleEquivalentsAmount (per 10 mmol scale)
6-Nitro-1H-indazole Starting Material1.0 eq1.63 g
Selectfluor Fluorinating Agent1.5 eq5.31 g
Acetonitrile (MeCN) Solvent (Step 1)0.2 M50.0 mL
Acetic Acid (AcOH) Co-solvent (Step 1)20% v/v10.0 mL
Iron Powder (325 mesh) Reducing Agent5.0 eq2.79 g
Ammonium Chloride Proton Source5.0 eq2.67 g
Ethanol / Water (4:1) Solvent (Step 2)0.1 M100.0 mL

Required Equipment:

  • Round-bottom flasks (250 mL) with reflux condensers.

  • Magnetic stirrer and temperature-controlled oil bath.

  • Celite® 545 (for filtration of iron salts).

  • Flash chromatography system (e.g., Teledyne ISCO) with silica gel columns.

  • LCMS system for real-time reaction validation.

Step-by-Step Experimental Protocols

Step 1: Regioselective Electrophilic Fluorination

Objective: Synthesize 3-fluoro-6-nitro-1H-indazole via direct C-H fluorination.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.63 g, 10.0 mmol) and dissolve in MeCN (50 mL). Add glacial acetic acid (10 mL) to the mixture.

  • Reagent Addition: Add Selectfluor (5.31 g, 15.0 mmol) portion-wise at room temperature. Causality Note: The addition of AcOH increases the solubility of Selectfluor and facilitates the electrophilic fluorination pathway (2)[2].

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 70 °C for 14 hours.

  • Validation (Critical): Monitor the reaction via LCMS. Do not proceed to workup until the starting material mass is fully consumed and the intermediate mass ([M-H]- 180.0) is dominant. This prevents carrying unreacted starting material into the next step, which would result in an inseparable mixture of amines.

  • Workup: Cool the mixture to room temperature. Dilute with deionized water (100 mL) and extract with Ethyl Acetate (3 × 75 mL).

  • Neutralization: Wash the combined organic layers carefully with saturated aqueous NaHCO3 (to neutralize AcOH), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford 3-fluoro-6-nitro-1H-indazole as a yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without cleaving the C-F bond.

  • Reaction Setup: Suspend the purified 3-fluoro-6-nitro-1H-indazole (approx. 1.25 g, 6.9 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add Iron powder (1.93 g, 34.5 mmol) and Ammonium chloride (1.84 g, 34.5 mmol) sequentially at room temperature. Causality Note: NH4Cl acts as a mild proton source to activate the iron surface without creating an overly acidic environment that could degrade the indazole core.

  • Heating: Vigorously stir and heat the suspension to 80 °C (reflux) for 2 to 4 hours.

  • Validation (Critical): Monitor via LCMS. The reaction is complete when the intermediate is consumed and the target product mass ([M+H]+ 152.06) is observed (3)[3].

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad generously with EtOAc (100 mL) and Methanol (20 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous layer with EtOAc (50 mL). Extract the aqueous layer once more with EtOAc (50 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Eluent: 0% to 5% MeOH in DCM) to afford 3-fluoro-1H-indazol-6-amine as an off-white solid.

Workflow Step1 Step 1: Electrophilic Fluorination Mix1 Mix 6-Nitro-1H-indazole + Selectfluor in MeCN/AcOH Step1->Mix1 Heat1 Heat at 70°C for 14h Mix1->Heat1 Purify1 Aqueous Workup & Silica Gel Chromatography Yield: ~65-75% Heat1->Purify1 Step2 Step 2: Chemoselective Reduction Purify1->Step2 Proceed with purified intermediate Mix2 Mix Intermediate + Fe + NH4Cl in EtOH/H2O Step2->Mix2 Heat2 Reflux at 80°C for 2-4h Mix2->Heat2 Purify2 Filter (Celite), Extract & Chromatography Yield: ~80-90% Heat2->Purify2

Step-by-step experimental workflow detailing fluorination and reduction phases.

Analytical Validation & Expected Data

To guarantee the scientific integrity of the synthesis, validate the output of each step against the following expected analytical parameters.

CompoundExpected YieldLCMS (m/z)Key 1H NMR Indicators (DMSO-d6)
3-Fluoro-6-nitro-1H-indazole 65 - 75%[M-H]- 180.0Absence of C-3 proton (~8.2 ppm in SM). Presence of downfield nitro-adjacent protons.
3-Fluoro-1H-indazol-6-amine 80 - 90%[M+H]+ 152.06 [M-H]- 150.04Upfield shift of aromatic protons; broad singlet at ~5.3 ppm (2H, -NH2).

Troubleshooting Guide

  • Issue: Observation of Difluorinated Byproducts in Step 1.

    • Causality: Using an excessive stoichiometric ratio of Selectfluor or prolonged heating beyond 14 hours can lead to over-fluorination of the pyrazole ring (4)[4].

    • Solution: Strictly control Selectfluor to 1.5 equivalents. If difluorination persists, lower the reaction temperature to 60 °C and monitor hourly via LCMS.

  • Issue: Incomplete Reduction in Step 2.

    • Causality: Iron powder has oxidized over time in storage, rendering the surface inactive.

    • Solution: Ensure the use of fine, 325-mesh iron powder. If the reaction stalls, an additional 2.0 equivalents of Fe/NH4Cl can be added directly to the refluxing mixture.

  • Issue: Loss of Fluorine Atom (Hydrodefluorination).

    • Causality: Deviation from the protocol (e.g., attempting a Pd/C hydrogenation).

    • Solution: Do not use transition-metal catalyzed hydrogenation for this substrate. Stick strictly to the Fe/NH4Cl Béchamp reduction.

References

  • PubChemLite - 3-fluoro-1h-indazol-6-amine (C7H6FN3). uni.lu.
  • US20230062861A1 - PPARg MODULATORS AND METHODS OF USE.
  • Buy 4-Fluoro-3-hydroxy-7-nitro 1H-indazole | 501650-69-7. Smolecule.
  • 1H-Indazole-6-carboxylic acid, 5-fluoro- | 101495-01-6. Benchchem.
  • Granisetron: An Update on its Clinical Use in the Management of Nausea and Vomiting: Synthesis and Development of Indole Based 5-HT3 Receptor Antagonists.

Sources

Application

Application Note: Chemoselective Functionalization of the Amine Group in 3-Fluoro-1H-indazol-6-amine

Mechanistic Rationale & Chemoselectivity Principles In modern drug discovery, 3-fluoro-1H-indazol-6-amine serves as a privileged scaffold, frequently utilized in the development of kinase inhibitors and indoleamine 2,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemoselectivity Principles

In modern drug discovery, 3-fluoro-1H-indazol-6-amine serves as a privileged scaffold, frequently utilized in the development of kinase inhibitors and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1]. However, functionalizing this molecule presents a classic chemoselectivity challenge: differentiating the exocyclic primary amine at the C6 position from the endocyclic pyrazole-like nitrogens (N1 and N2).

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific fluorinated scaffold:

  • Electronic Modulation via 3-Fluoro: The strongly electron-withdrawing fluorine atom at the C3 position exerts an inductive effect (-I) across the indazole core. This lowers the pKa of the N1-H (making it more acidic than a standard indazole) and subtly decreases the nucleophilicity of the endocyclic nitrogens.

  • Kinetic vs. Thermodynamic Control: The exocyclic 6-amine remains the most sterically accessible and kinetically reactive nucleophile toward hard electrophiles (e.g., acyl chlorides, anhydrides) under neutral or weakly basic conditions[2].

  • Metal Coordination Interference: Transition metals (Pd, Cu) possess a high thermodynamic affinity for the indazole N1/N2 atoms. Direct Ullmann or Buchwald-Hartwig coupling attempts on unprotected 6-aminoindazoles typically result in exclusive N1-arylation rather than the desired 6-amine functionalization[3]. Therefore, targeting the 6-amine with aryl groups requires a mandatory N1-protection strategy.

Strategic Functionalization Workflows

G SM 3-Fluoro-1H-indazol-6-amine (Exocyclic Primary Amine) Acyl Protocol A: N-Acylation (RCOCl, TEA, DCM) SM->Acyl Kinetic Control RedAm Protocol B: Reductive Amination (RCHO, NaBH3CN, MeOH) SM->RedAm Imine Condensation Prot N1-Protection (Boc2O, DMAP, THF) SM->Prot Mask N1/N2 Prod1 6-Amide Derivative (High Chemoselectivity) Acyl->Prod1 Prod2 6-Alkylamine Derivative (Exclusive Selectivity) RedAm->Prod2 Aryl Protocol C: Buchwald-Hartwig (Pd-Cat, Ar-X, Base) Prot->Aryl Steric Shielding Prod3 6-Arylamine Derivative (Requires Deprotection) Aryl->Prod3 Cross-Coupling & Deprotect

Workflow for chemoselective functionalization pathways of 3-fluoro-1H-indazol-6-amine.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. The integrated workup steps inherently verify the success of the reaction by isolating the product based on its shifted physicochemical properties.

Causality: Utilizing a weak base (Triethylamine, TEA) in an aprotic solvent (Dichloromethane, DCM) prevents the deprotonation of the indazole N1. The hard electrophile exclusively attacks the kinetically favored 6-amine[1][2].

  • Initiation: Dissolve 3-fluoro-1H-indazol-6-amine (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M). Add TEA (1.5 equiv) and cool the mixture to 0 °C under an inert N2 atmosphere.

  • Electrophile Addition: Add the desired acyl chloride or acetic anhydride (1.1 equiv) dropwise over 15 minutes to prevent exothermic spikes that could drive unselective N1-acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 1N aqueous HCl (2x). Validation: This selectively removes any unreacted starting amine into the aqueous layer.

    • Wash with saturated aqueous NaHCO3 (2x). Validation: This neutralizes and removes unreacted electrophile/acid byproducts.

    • Dry over Na2SO4, filter, and concentrate. The resulting 6-amide derivative typically crystallizes upon solvent evaporation, confirming high regiochemical purity.

Causality: Aldehydes selectively condense with the primary 6-amine to form a transient imine. The endocyclic indazole nitrogens lack the valency to form stable imines, ensuring absolute chemoselectivity. Sodium cyanoborohydride (NaBH3CN) is utilized because it is stable at the mildly acidic pH (pH 5-6) required to activate the imine for reduction without prematurely reducing the aldehyde[1].

  • Imine Formation: Dissolve the amine (1.0 equiv) and the target aldehyde (1.2 equiv) in Methanol (0.2 M). Add glacial acetic acid (catalytic, ~0.1 equiv) to adjust the pH to ~5.5. Stir at room temperature for 3 hours.

  • Reduction: Add NaBH3CN (1.5 equiv) in small portions. Stir for an additional 12 hours at room temperature.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with water and evaporate the methanol. Dissolve the residue in Ethyl Acetate (EtOAc).

    • Extract the EtOAc layer with 1N HCl (3x). Validation: The secondary amine product is basic and moves into the aqueous layer, leaving neutral impurities (unreacted aldehyde, reduced alcohol) in the organic layer.

    • Basify the aqueous layer to pH 10 using 2N NaOH, and re-extract with fresh EtOAc. The organic layer now contains the highly pure 6-alkylamine derivative.

Causality: Direct transition-metal catalyzed arylation fails due to the exclusive formation of N1-aryl adducts[3]. To functionalize the 6-amine, N1 must be sterically shielded.

  • Protection: React 3-fluoro-1H-indazol-6-amine with Boc2O (1.1 equiv) and DMAP (0.1 equiv) in THF. The electron-deficient nature of the 3-fluoro indazole core directs Boc protection primarily to the N1 position. Purify via silica plug.

  • Cross-Coupling: In a Schlenk flask, combine the N1-Boc protected amine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd2(dba)3 (5 mol%), BrettPhos ligand (10 mol%), and Sodium tert-butoxide (2.0 equiv) in anhydrous Toluene. Heat at 100 °C for 16 hours.

  • Deprotection & Validation: Filter the crude mixture through Celite, concentrate, and treat with 20% TFA in DCM for 2 hours. Validation: The success of this sequence is verified by 1H-NMR; the complete disappearance of the intense Boc t-butyl singlet (~1.4 ppm) confirms successful deprotection, yielding the 6-arylamine.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative metrics, chemoselectivity profiles, and validation markers for the three functionalization strategies.

Functionalization TypeReagents & CatalystChemoselectivity (6-NH2 vs N1)Typical YieldSelf-Validation Metric
N-Acylation RCOCl, TEA, DCM>95% (Kinetic Control)75–85%Crystallization upon concentration; Rf shift
Reductive Amination RCHO, NaBH3CN, MeOH/AcOH>99% (Imine Specificity)65–80%High purity post acid-base extraction
N-Arylation (Direct) CuI-USY, Ar-I, Cs2CO3<5% (Exclusive N1-arylation)N/ALC-MS shows undesired N1-adduct
N-Arylation (Protected) 1. Boc2O; 2. Pd/BrettPhos; 3. TFA>95% (Steric Shielding)50–70% (Over 3 steps)Disappearance of Boc signal in 1H-NMR

References

  • Source: nih.
  • Source: rsc.
  • Title: Copper(I)

Sources

Method

Application Note: Scalable Synthesis of 3-Fluoro-1H-indazol-6-amine for Pharmaceutical Development

Executive Summary The indazole scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists. Specifically, 3-fluoro-1H-indazol-6-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists. Specifically, 3-fluoro-1H-indazol-6-amine (CAS: 1346549-20-9)[1] represents a highly valuable building block. The introduction of a fluorine atom at the C3 position serves as a bioisostere for a hydrogen atom or hydroxyl group, significantly enhancing the metabolic stability of the pyrazole ring against cytochrome P450-mediated oxidation. Concurrently, the C6-amine provides a versatile synthetic handle for subsequent amide couplings, urea formations, or Buchwald-Hartwig cross-aminations.

This application note details a robust, two-step, scale-up-ready protocol for the synthesis of 3-fluoro-1H-indazol-6-amine starting from commercially available 6-nitro-1H-indazole. The methodology prioritizes operational safety, high regioselectivity, and process efficiency suitable for multi-gram to kilogram scale production.

Mechanistic Rationale and Route Design

The synthesis relies on a two-stage sequence: regioselective electrophilic fluorination followed by catalytic hydrogenation.

Step 1: Electrophilic Fluorination. Direct fluorination of the indazole core is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The choice of Selectfluor over elemental fluorine or DAST is dictated by its bench-stability, safety profile at scale, and precise reactivity[2]. The strongly electron-withdrawing nature of the C6-nitro group deactivates the benzo-fused ring, effectively directing the electrophilic attack exclusively to the more electron-rich C3 position of the pyrazole ring. The use of an acetonitrile/acetic acid solvent system facilitates the solubility of the indazole while providing the necessary protic environment to assist in the rearomatization step following fluorine transfer.

Step 2: Nitro Reduction. The subsequent reduction of the 3-fluoro-6-nitro-1H-indazole intermediate is performed via catalytic hydrogenation using 10% Palladium on Carbon (Pd/C). A critical mechanistic advantage here is the extreme stability of the sp²-hybridized C-F bond. Unlike C-Cl or C-Br bonds, which are highly susceptible to hydrogenolysis under Pd/C conditions, the C-F bond remains entirely intact, eliminating the need for poisoned catalysts (e.g., Lindlar's catalyst) or harsh chemical reductants (e.g., Iron/HCl)[3].

G A 6-nitro-1H-indazole (Starting Material) B Selectfluor MeCN/AcOH, 70°C A->B C 3-fluoro-6-nitro- 1H-indazole B->C D H2, 10% Pd/C MeOH, 25°C C->D E 3-fluoro-1H-indazol- 6-amine D->E

Synthetic route for 3-fluoro-1H-indazol-6-amine via fluorination and reduction.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-6-nitro-1H-indazole

Self-Validating Principle: The reaction progress is highly dependent on temperature control. The electrophilic fluorination requires sufficient thermal energy to overcome the activation barrier, but exceeding 85 °C leads to Selectfluor decomposition and radical-mediated side reactions. HPLC monitoring is mandatory to prevent over-reaction.

Materials:

  • 6-nitro-1H-indazole: 100.0 g (0.613 mol)

  • Selectfluor®: 260.5 g (0.735 mol, 1.2 equiv)

  • Acetonitrile (MeCN): 1.5 L

  • Glacial Acetic Acid (AcOH): 300 mL

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge the reactor with 6-nitro-1H-indazole (100.0 g) and MeCN (1.5 L). Stir at 250 rpm until a homogenous suspension is formed. Add glacial AcOH (300 mL).

  • Reagent Addition: Add Selectfluor (260.5 g) in three equal portions over 15 minutes. Note: The reaction is mildly endothermic upon initial dissolution; no significant exotherm is observed during addition.

  • Heating & Reaction: Ramp the internal temperature to 70 °C over 30 minutes. Maintain stirring at 70 °C for 14 hours.

  • In-Process Control (IPC): Sample the reaction mixture (dilute 50 µL in 1 mL MeCN) and analyze via LC-MS. The reaction is deemed complete when unreacted 6-nitro-1H-indazole is < 2% by AUC.

  • Quench & Workup: Cool the reactor to 20 °C. Quench the mixture by slowly adding 1.0 L of deionized water. Concentrate the mixture under reduced pressure (40 °C, 50 mbar) to remove the majority of the MeCN.

  • Extraction & Purification: Extract the aqueous residue with Ethyl Acetate (3 × 800 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 500 mL) to neutralize residual AcOH, followed by brine (500 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield a crude brown solid.

  • Crystallization: Recrystallize the crude product from a mixture of Toluene/Heptane (1:2 v/v) to afford 3-fluoro-6-nitro-1H-indazole as a pale yellow crystalline solid.

Protocol B: Synthesis of 3-Fluoro-1H-indazol-6-amine

Self-Validating Principle: Hydrogen uptake monitoring ensures complete conversion. The cessation of hydrogen consumption directly correlates with the complete reduction of the nitro group to the amine.

Materials:

  • 3-fluoro-6-nitro-1H-indazole: 80.0 g (0.442 mol)

  • 10% Pd/C (50% wet): 8.0 g (10 wt%)

  • Methanol (MeOH): 800 mL

Step-by-Step Methodology:

  • Reactor Setup: Purge a 2 L stainless steel autoclave or heavy-walled glass hydrogenation vessel with nitrogen gas for 10 minutes.

  • Loading: Charge the vessel with 3-fluoro-6-nitro-1H-indazole (80.0 g) and MeOH (800 mL). Carefully add the 10% Pd/C (8.0 g) under a continuous sweep of nitrogen to prevent solvent ignition.

  • Hydrogenation: Seal the vessel. Purge with nitrogen (3 × 3 bar), followed by hydrogen gas (3 × 3 bar). Pressurize the vessel to 4 bar (approx. 60 psi) with hydrogen.

  • Reaction: Stir the mixture at 600 rpm at 25 °C. An initial exotherm (up to 35 °C) may be observed. Maintain the hydrogen pressure at 4 bar. The reaction is typically complete within 4–6 hours when hydrogen uptake ceases.

  • IPC: Analyze an aliquot via HPLC. The product peak (3-fluoro-1H-indazol-6-amine) should account for > 98% AUC, with no detectable nitro or nitroso intermediates.

  • Filtration: Vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to run dry, as spent Pd/C is highly pyrophoric. Wash the filter cake with additional MeOH (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the title compound as an off-white to pale tan solid. Dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Scale-Up Data

The following table summarizes the performance of the described protocols across three different development scales, demonstrating the robustness and scalability of the process.

Scale (Starting Material)Step 1 Yield (Fluorination)Step 1 Purity (HPLC)Step 2 Yield (Reduction)Step 2 Purity (HPLC)Overall Yield
10 g 8.2 g (73%)98.5%6.2 g (91%)99.2%66.4%
100 g 84.5 g (75%)98.8%65.1 g (93%)99.5%69.7%
1.0 kg (Pilot)860 g (76%)98.1%675 g (94%)99.6%71.4%

Table 1: Scale-up metrics for the synthesis of 3-fluoro-1H-indazol-6-amine. Yields are isolated, corrected for purity.

Analytical Characterization Standards

To ensure the integrity of the final 3-fluoro-1H-indazol-6-amine[4], batches must meet the following analytical criteria before being cleared for downstream pharmaceutical synthesis:

  • LC-MS (ESI+): m/z calculated for C₇H₆FN₃ [M+H]⁺: 152.06; Found: 152.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (br s, 1H, NH), 7.32 (dd, J = 8.6, 1.2 Hz, 1H, Ar-H), 6.55 (d, J = 1.8 Hz, 1H, Ar-H), 6.48 (dd, J = 8.6, 1.8 Hz, 1H, Ar-H), 5.40 (br s, 2H, NH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -138.4 (s, 1F). Note: The singlet at ~ -138 ppm is highly characteristic of the C3-fluorine on the indazole core.

References

  • sigmaaldrich.com . "1h-indazol-6-amine - Sigma-Aldrich: 3-fluoro-1H-indazol-6-amine." Sigma-Aldrich Catalog. 1

  • uni.lu . "3-fluoro-1h-indazol-6-amine (C7H6FN3) - PubChemLite." Université du Luxembourg. 4

  • google.com . "US10640483B2 - Salts of indazole derivative and crystals thereof." Google Patents. 2

  • google.com . "WO2018097273A1 - Salts of indazole derivative and crystals thereof." Google Patents. 3

Sources

Application

Application Note: Accelerating Discovery with Microwave-Assisted Functionalization of 3-fluoro-1H-indazol-6-amine

Here is the detailed application note and protocol guide on microwave-assisted synthesis reactions involving 3-fluoro-1H-indazol-6-amine. Authored by: Senior Application Scientist Introduction: The Strategic Value of the...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed application note and protocol guide on microwave-assisted synthesis reactions involving 3-fluoro-1H-indazol-6-amine.

Authored by: Senior Application Scientist

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

In the landscape of modern medicinal chemistry, the 1H-indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules designed to interact with key biological targets.[1] Specifically, the 3-amino-1H-indazole moiety is a highly effective "hinge-binding" motif, crucial for the activity of numerous kinase inhibitors.[1][2] The strategic introduction of fluorine atoms into such scaffolds can significantly enhance a molecule's therapeutic profile by modulating its metabolic stability, binding affinity, and membrane permeability.[3][4][5] The carbon-fluorine bond's strength makes it resistant to metabolic oxidation, and its unique electronic properties can lead to more potent interactions with target proteins.[3][6]

The compound 3-fluoro-1H-indazol-6-amine combines these advantageous features, making it a highly valuable building block for drug discovery programs, particularly in oncology.[7] However, traditional methods for the functionalization of such heterocyclic amines can be slow and require harsh conditions. Microwave-assisted organic synthesis offers a transformative solution, dramatically reducing reaction times from hours or days to mere minutes, while often increasing product yields and minimizing side reactions.[8][9] This guide provides detailed protocols for the rapid, efficient functionalization of the 3-fluoro-1H-indazol-6-amine core using palladium-catalyzed cross-coupling reactions under microwave irradiation.

Core Synthetic Strategies: C-N and C-C Bond Formation

The primary routes for elaborating the 3-fluoro-1H-indazol-6-amine scaffold involve creating new carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds. The two most powerful and versatile methods for achieving this are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, respectively. Microwave irradiation is exceptionally well-suited to accelerate these palladium-catalyzed transformations.[10][11][12]

The Buchwald-Hartwig Amination

This reaction is the cornerstone for forming C-N bonds, coupling an amine with an aryl halide.[13] In the context of our scaffold, this allows for the direct arylation of the 6-amino group, providing access to a vast array of diarylamine structures. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of ligand is critical for the efficiency of the catalyst, with sterically hindered phosphine ligands often providing the best results.[12][14]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)(L)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination product Ar-NR₂ Amido_Complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Suzuki-Miyaura Cross-Coupling

For C-C bond formation, the Suzuki-Miyaura reaction is unparalleled in its utility and functional group tolerance.[12] It couples an organoboron reagent (boronic acid or ester) with an aryl halide. To apply this to our scaffold, one would typically first convert the 6-amino group into a halide (e.g., via a Sandmeyer reaction) to create a suitable coupling partner for a boronic acid. This two-step sequence opens the door to biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(L)-R' OA_Complex->Transmetalation_Complex Transmetalation (R'-B(OR)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination product Ar-R' Transmetalation_Complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Workflows

The following protocols are generalized procedures and should be considered starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

General Experimental Workflow

A standardized workflow ensures reproducibility and efficiency.

G start Start reagents Prepare Reagents & Vessel (Indazole, Coupling Partner, Catalyst, Ligand, Base, Solvent) start->reagents setup Assemble Microwave Vial (Add Reagents, Stir Bar) reagents->setup seal Seal Vial & Purge with Inert Gas (Ar/N₂) setup->seal mw_reaction Microwave Irradiation (Set Temp, Time, Power) seal->mw_reaction cool Cool to Room Temperature mw_reaction->cool workup Reaction Work-up (Quench, Extract, Dry) cool->workup purify Purification (Column Chromatography, etc.) workup->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Microwave-Assisted Buchwald-Hartwig C-N Coupling

Objective: To synthesize N-aryl-3-fluoro-1H-indazol-6-amine derivatives.

Rationale for Component Selection:

  • Catalyst/Ligand: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[14] Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) are chosen to promote the reductive elimination step and prevent catalyst decomposition.[15]

  • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is required to deprotonate the amine without competing in the reaction.[16]

  • Solvent: A high-boiling point, polar aprotic solvent like 1,4-dioxane or toluene is ideal for microwave heating and solubilizing the reactants.[10][12]

Materials:

  • 3-fluoro-1H-indazol-6-amine (1.0 eq.)

  • Aryl halide (e.g., Aryl bromide) (1.1 eq.)

  • Pd(OAc)₂ (2-5 mol%)

  • RuPhos (4-10 mol%)

  • K₃PO₄ (2.0 eq.)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vial with stir bar

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a clean, dry microwave vial, add 3-fluoro-1H-indazol-6-amine, the aryl halide, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Add a magnetic stir bar to the vial.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Seal the vial with a cap.

  • Purge the vial with an inert gas for 5-10 minutes.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-45 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding water and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / RuPhosEfficient system for C-N coupling of heterocyclic amines.[16]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic base promotes amine deprotonation.[16]
Solvent 1,4-Dioxane / H₂OGood microwave absorption and solubility for reactants.[16]
Temperature 120 - 150 °CAccelerates reaction rates significantly.[10]
Time 15 - 45 minDrastic reduction compared to conventional heating.[17]
Expected Yield 65 - 90%Based on similar transformations on indazole scaffolds.[16][18]

Protocol 2: Microwave-Assisted Suzuki-Miyaura C-C Coupling

Objective: To synthesize 6-aryl-3-fluoro-1H-indazole derivatives from a 6-bromo precursor. (Note: This requires prior conversion of the 6-amino group to 6-bromo, e.g., via Sandmeyer reaction, which is outside the scope of this specific protocol).

Rationale for Component Selection:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a classic, robust catalyst for Suzuki couplings. Alternatively, ligandless systems or those with specialized phosphine ligands can be used.[16]

  • Base: An aqueous solution of an inorganic base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle.[19]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is standard for Suzuki reactions to dissolve both the organic and inorganic reagents.[16][20]

Materials:

  • 6-bromo-3-fluoro-1H-indazole (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave reactor vial with stir bar

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a clean, dry microwave vial, add 6-bromo-3-fluoro-1H-indazole, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a magnetic stir bar.

  • Add the Na₂CO₃, followed by the 1,4-dioxane/water solvent mixture.

  • Seal the vial and purge with an inert gas for 5-10 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 110-140 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/RuPhosHighly effective for C-C bond formation with aryl bromides.[16]
Base Aq. Na₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.[16]
Solvent Dioxane / H₂O (4:1)Biphasic system standard for Suzuki reactions.[16]
Temperature 110 - 140 °CEnables rapid coupling, even with less reactive partners.[19][20]
Time 10 - 30 minSignificantly faster than conventional heating methods.[19]
Expected Yield 70 - 95%High yields are typical for microwave-assisted Suzuki reactions.[16][20]

Safety and Handling

  • Microwave Reactors: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the vials. Ensure the correct vial size and cap are used.

  • Reagents: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere where possible.

  • Solvents: Use anhydrous solvents for the Buchwald-Hartwig reaction to ensure optimal catalytic activity. Handle all organic solvents in a well-ventilated fume hood.

Conclusion

The 3-fluoro-1H-indazol-6-amine scaffold is a valuable starting point for the synthesis of potent kinase inhibitors and other therapeutic agents. By leveraging the power of microwave-assisted synthesis, researchers can dramatically accelerate the functionalization of this core structure through robust and high-yielding protocols like the Buchwald-Hartwig and Suzuki-Miyaura reactions. These methods facilitate the rapid generation of diverse chemical libraries, significantly shortening the timeline for drug discovery and development.

References

  • Benchchem. Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIdJzLK85xVAtjZYPUT-64DBxjBU-LmCKI0mnv7fmeDjqMQ4_eiuKzP6im0I40FlznxViNdveSazK9jLuS1Xa2JVpCpP845QVLjh_2eVxSU5NAe0eMiWFtIpUy1tKTFqF52kD6kYEcTryczhNZNT73bew0hvEwG9qjxdis6QBra2WFaaDweUSRL90hbwTXDh9qSvbuez012sQVxRDkkY6TRNHoZt-33Lc9D-C89Q==]
  • Benchchem. Application Notes and Protocols: Synthesis and Utility of 3-Amino-4,6-difluoro-1H-indazole Derivatives as Kinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHV6G8sNPLdQTT5ySNB0Jyyo5m8E4CT5i1vsVzZzLQDa2fMaYUJ_cGpCBKI4OLmkEXQsg8TyMgBCbettDMk0RnqOqQI8hPYOYt-5lJTx1jp1WKPXLF5wKPP-U7nLRoyzRkUt6I14dZLhGkmd9smXwV16Sz2I6sQdx_tHzwlgo_ijbQwD_yJinbjMIa5i21IYvmy77AWRnBoBi1-jregl0WXlmTWlqnAzxsOwOK_tCKs7PBbgNjvFiI1nMwyNXPHxl78wcPNFP89oHqGBCfQdjxxhGdAnmnN-0=]
  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjNUpwQYaImo4dFcxsEpC0jqYp7weKkYengrHzd7prBUAF_BR5RdGC1TuQSwLimZIoQeVuBtNssFha7ZOiJfvc8FI2ec-JEVwHKB_IiyCONQLrthjqddUUH9yWeOjB6HQEyGvCa8hzKjnVQ9VzkPpL6ggpiNfkDUnxD4tVoJk6jg9YD5HQztbu3z-y6HaAzfu4N5YhN2PYewkGad8cS8AJC4Vt5kgghE77WrtWRAk30uKCbfZGro6zFhRebCfMMSpD-47GYc4tX4NwuF_GRrbrc2DffuhqZOjzrsXPkygDf9VpiM5owPN4ZfI7avnAoeEgRLeeX-Vl0V6x0Wg7UF6qcx8YGP_66oBU9v0237Ezaj9RX9gPrfoYfA==]
  • Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe-ssY8UOsBv35JmGoFygD80BPZtCmDjI__vx5hoqqzbi7IkUjPKJ2QJvshzEKpdsHYEqzeJgPYsFzDJ6TRhYr8PfqxtCxY-Sh_dmTRVoDCaVEOg03oTHnQ_9BA9SQ4fTXQ_WMhQdrf2dy6GOfoI0MYHXNOg==]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkAIDSebMk6UeO6yLkkVCZke9Ogk9MM-7M7YR5qHP8fEuSzjCcVmFNOPm-TjO8GzDJ076F4fgKeFDq69FId6Rmf-riADb2j8NAifs5CajS_jWxL5nsHqIg3ySyWttKmDUkgl4-abbTMgemhH4B5Holf_Mtermdzcj_yJ8=]
  • PubMed. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPTxDBq_BX7rhtSK8T8FuZj_ilVd470r92lMNg2vrl82ntc9O90fGGNkfi4I0S1tHS8rZOgBZ26mp2g0wopwLZ07r79J-kv7DPFF7OZp-_rJlYarTJh4tMqG49rDZIYU7FGau0]
  • Benchchem. A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. [URL: https://vertexaisearch.cloud.google.
  • PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHClzQflwkuGwhtWgzZlu2knQNQW66yaJu7QSe7Od0MAZxg99-9F03Ls4yyeoynDjer0Y5ZaaoEpDG7VXg_Xu0ihdzQSFNHUj-s4OCONMTrr-DgPmV70GvtjzmAHoy8IJq7Q_vDiHxf6_meExI=]
  • RSC Publishing. Synthesis of indazole-based fluorophores - Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLT711IqjsAmKQGEZGO4X8zVAWp3yIV-qzNIvcZeXIYVxaDqZBZXMV-NjqWDv4hbn2qkEU7A_5Czw-JGTw35mXs5IM5wYTWPcbThPZT83ipnm6F8cWcOtmlW-HpbHVIaRov-WB8P_grUbzcgrTK5KR_mg_5SydnyIo3M59]
  • Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [URL: https://vertexaisearch.cloud.google.
  • PubMed. Applications of Fluorine in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtMMXo4oJ5LWq0EpscjmnNBWZVhJMIH8l4pUaW2RNzy_n4RuJAluu5oXGLD2opI56A2HJ9VSM6g8NGhd68IRhVzwxbCMtQn7Mr6jtUCRJWYVMGq4DC-LffWmt5CfOxQI_gzuoQ]
  • Wikipedia. Ullmann condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfudd3qoFDixMoyJoQ2Y0miKV0-m3eKuP3lhM1suHJ74hD4mHdvqox9OrZo4HzyqDG1dUtCXxLvXqjmJMjI1WQQZ6HxdZ2vmojnHCrq50gQOQaAFTCpG0UFpKJaCTkPN0-TASet3LkYwWtUI28]
  • SciSpace. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXxh6epDho1cWVsgtTrlOlSYvi5MY9vBW9SiUSr0Mp8c02OiAq1ZdthNzZ1sv28_oJ62dAF7SoWvVXLnie55NriQKJaBSm88SRKiDMQRVF5UiqQ-pbpwWe8YOUYVfwGFdXb4Clt4Dshjf_nOTqbmiqqrfjgsUr0ElpOOW4adXIDZls1ZBEhx01taMCaLOt5NiH1SkfPKOHWbDFp-qp]
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSBVXmKa79RkYoa206X9oX6KGiqRYbWO_meaZykkiLQA7QTyEPjCAqFjeJ25kE4fGA-fCCpRxGM_blW7ZxnbUWtwp71CixaU0LRDrWnFPnHU4dDaerR7jJvYJu6TRpLXnLy_6U8yF7e6rp4rxb_qCw5x_1GBwtYT3GX1BaI4cwq3EmtRN_aDvCv58RA7vlZzKcuQTWhuojvP2WFvQzfBZJtsL6EuX7niXeX7aZ3tmfnt5t8Pmlrdl0sHM=]
  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO6588KYlI4YIjxjSZVPcS69gka-NqBKV2tFBRidq3CfDa80VWHV94dhyLw4a6EYI9Ojojp_qOD-tEVQaSfl20NNFumTiSUa6IDEuUifzBnIE04wtNK6UpWK1XIyIjqqwz-Qk=]
  • ResearchGate. ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1pSoBK6bKJSDrrCwDk5rfrY8Fn2W2pXuKuvLjm5IY_pPdi_6j_laZ76JpS_-x2JUzY7tcH1LrQ4jmWEcdBEqn4ejD5Kd8D6RxWDqFmQoAbBQU3PTRa0m6Vd3KnFVSNagvRBVqqkrI1YTbPwalZsMa8qsFZJfIPQ7hspwvKbD6c2OSW2vOR1vp-ioKdg1OBZTTUQl_kTo9uI7aDw0v6H2IzYUEvGiYFLx6MuUdreApSezESTiNn5NWj3kFtF6YYg0rAnPqLQrRcdqHIz5wnQ==]
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEux7LM7ojTSVSlNpLUVG1QYdJiuGOREQtPL4S54LAljRT9zbUlLaUlhDnexr6wu2_Sf54gkb8JDJH5UPD93Mxlyd2tcURMLk-hyYO3c1cHK7czn8YP_wfYAA--WmQMhdW3Ap0-6-LtdDSMWYUKKHQruHJI8O-Gqxnmoc9X1yV2gSQahf9mwTwz6Bs82DynKIT7UmdRBna3DSZOBuZ_glsXpZe4FTwSCjECEl2eLyDrrVnjbKiHgYZ29DUzVeUG8wAQYMacDFrbD1YMNeMbXI-CAE4-z-AO9Mk8b4m-6-2rbyAcBIP_Zg==]
  • PMC - NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIUNh7hGaFNOvV2_Z6ffGJVq14xgX-bwd6rmb1WPtEJrQDP9IQ_6PdJgzmQ_2NF7p4Imce4-HS24tJ533IIO3Xbnv6F-vAqAE0Fr144O1fBrQTxkYqX1o5INTfV4Ad0MzG0ZIf2SBqVZlx_WVb]
  • Organic Chemistry Portal. Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGKwQjq_nBsmgDE-xKqUqjp0DDdVsPSudum2VUHvfzQviBXKap82TE7sJUiQB1hFjTc3uAYJFWy9aJEZuZ-ydZwXilSNbz9IGoS5WdcGZQ69MMNotO8Ge6jWK7tuZDbTv7FjhSqJtEoPYkpXcj86hoShQcUvEY6Q==]
  • ResearchGate. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu_xSfNxiOYdPBRmqkpEHDjoi0r_6nJ39-8i6c4DAzF3I7IuVlpSiHwFVwbY9bxo--xBoo2V5oLM7sDPb4Dd1hTlkq5BFqhwtiL_5_lMtfHASI7_X85KIe9TGWX6S0a2TsleAH4YUKI-P893VFlkBnzSSQwdmOcYLzp-jgEXuVC9LOR0DCaj9R1gSOSxUvIX-1hM94AmC8Ve4kjeJ7CgLv1KNkMZ6DA0WrJ15oIz08OAgsYcIu5fS6WOByWUlTBVnPNLEhXBdo5oEinqI=]
  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNVEDnNPEThFGcnntFRuCddBOQWrg468I3gxbPkzfGiYy35V4e_JzWjuwl3uCZBsQ_M7vJtDvPBi0SuDot9uASWt1Xj6QWvmNuSOySlkG2oc4qSsVGhXysrb2dDSGKusm09_Tn8Hvkm3pMCwm5EqTShgAMavouB5-xH4Q=]
  • PMC. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuxVDIFvWkrSmMVU_RgEjS_SojTW5hhl2PD1REcN2dv7JlF3feEUsnRPWBJ5MXk5GwahVvEYqTL7wZGsQ5Earc1rPu_aRaiVm7OIm6vdHOAU33_Mk6qvXbL2qQgeK_Qb25pyLtr7qTIbG5pk=]
  • Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_j2BlXsynTUxlfLAmtDSx1ApIh2bHa3h-67w8G_e58RofO1rZafmIE0rZpjjmGmwrkYvxAWd9GM9A7WExfdyvwLlqf4GlF4Zoq2KvjjK1Q7SwiSsgBtS4igv7MD-fe6Z4UlCtnFUrCEspkw945IrZNqr-g1bwL9EBjEkrjxIhm1BLexGC0mVZXaZsdPFRPMYYmdCTgm37ivHh6qoaW2qMfdV94E=]
  • Arkivoc. An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL6KXA33TPr8-MSkG0nLbtiKZGVPsuJDvC24qdaP5MMbX96xy08hZGEiQxT6EEb5YMNUojtMZCKIn7GH1MExGGDaaoJsrLfLNpRzEinWLuLm0GKdG27KAnndjTRUm0Hg==]
  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3WFicAqyeWkGbQoduqzwo30b7W2qQZhuTbt3n4-jIOgQbb_8_mzPLRBEczqlwyfa0EXuxbz0JTaFFLdShePjilkGWpeCSi8JPfxL6aFRr6fq5HIVBo2zzY6mWW4lBh4bP_WxWFUdh2lDt2g==]
  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRZXZwU1fL4bykCQji6WlDl1KkPBwZp_kgo1GQtezfWjOpNs_XkPJmyt4TXIQAGUh850ISuz0De9qE_GKHm8Cmku3yQyO87I5A9TolcVzM9AD-zXSYs_BDUwxUbsMNz0iBVcZHS01jB8cONzLbP_inykyrO7xrb4s]
  • MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0VIO_jJS4WJouO9VVJ7oxoD6CeEflU_wFE_vH-Tx8zl7QoQ21wdVfpiQgtbXaCIQamxz4VfxrIvoeOW7SUm8l1MpA1U94NM-6jMBzgiNgXsbsajZ9FNglakqDJGmOLZTTrd8=]
  • Benchchem. A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErpxj2yV8RYGl1If66Zz7MCIo1CzWQ7XJ_3o6-UGwjaioZ3rt2PHxmp6ldu9eG8geMxNBQdcnXwaEzi8-Bi_ED9ULkBZC_dQ3JSRty9Yt7qYB9nVaDKJCkxob3vjZZyY3k-M43JX3R7TbwCIoAT4V8MS1EykEI1KkEP6PmPQWkWDIOYOZvrPq79L965FV9VtCsEU2W1QEVvtumxid7hGssQ6CEUa7J9VibJCAJEAsVYyK6XVLrRbLQTqB5Yw-goIbFi73owcoOZEHHEkG7YJtYCRlIq-ZyyRfFA5d-0KHfHA==]
  • ResearchGate. Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuIsJdGCwW678H2NbAk8SXFJ-gbS0L-phrqvZUOA0majazeQfRP0vXaTbXMoCqKmGyVxPf3dTVpzR4FS92ZFQWGD5nQCdJ-nAqFtSeGBDzHWuKdzWPOuzeQ91Ys6QT6_nFSWew1XwhrPNZOWOIN1pr8UtKKWPOKi8m5ITCWB4RjIl3CUaQjaDdEBidSmC-FtLG29bThZyPyhJ_8YAXqfS3vypqhTiDoEqs8alytAtCXfr6ySPL_oiIu9MH08z10agUEoBg4oIWx1I-863T4iaefjTYLNY=]
  • Oriental Journal of Chemistry. Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBokbR1Hr54duERQcVLeWTnkKqf01DI1IQjKtdquzkWZfjS7sGByf_L1621iAFqv7c2NLsBfw5gG_lpYvZsjRNIIBEdZHj1A2JU9YackBHzbk19YAWPi-nuapyhmhKksmME5Ea]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 3-Fluoro-1H-indazol-6-amine in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] This guide focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] This guide focuses on a particularly valuable derivative, 3-Fluoro-1H-indazol-6-amine , a versatile building block for constructing complex pharmaceutical intermediates. The strategic introduction of a fluorine atom at the C3 position significantly enhances the molecule's utility. Fluorine's unique electronic properties can improve metabolic stability, increase binding affinity to biological targets, and modulate physicochemical characteristics such as lipophilicity and pKa.[3][4][5] These application notes provide a detailed examination of the synthesis and derivatization of 3-fluoro-1H-indazol-6-amine, offering field-proven protocols and expert insights for researchers, scientists, and drug development professionals aiming to leverage this key intermediate in their discovery programs, particularly in the realm of kinase inhibitors.[2][6]

Core Concepts: The Scientific Rationale

The Indazole Nucleus: A Privileged Scaffold

Indazole derivatives are bicyclic nitrogen-containing heterocycles that serve as structural motifs in numerous pharmacologically active compounds.[1] Their ability to participate in various non-covalent interactions, especially hydrogen bonding, makes them excellent bioisosteres for other heterocycles like indoles.[7] This has led to their successful incorporation into drugs targeting a wide array of diseases, including cancer.[2][8]

The Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to optimize drug-like properties. The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic oxidation by cytochrome P450 enzymes, which can significantly increase a drug's half-life.[3] Furthermore, the high electronegativity of fluorine can create favorable dipole-dipole and electrostatic interactions within a protein's binding pocket, potentially boosting potency and selectivity.[2][3] In the context of 3-fluoro-1H-indazol-6-amine, the C3-fluorine can influence the electronics of the pyrazole ring and engage in critical interactions with target proteins.

Synthesis of the Core Intermediate: 3-Fluoro-1H-indazol-6-amine

The most direct and reliable synthesis of fluorinated amino-indazoles involves the cyclization of an appropriately substituted benzonitrile with hydrazine. This pathway proceeds via a nucleophilic aromatic substitution (SNAr) mechanism followed by an intramolecular condensation.

Experimental Protocol: Synthesis of 3-Fluoro-1H-indazol-6-amine

This protocol outlines a robust procedure adapted from established methods for synthesizing similar fluorinated indazoles.[9][10][11] The key is the regioselective cyclization driven by the electronic properties of the starting benzonitrile.

Materials & Reagents:

  • 2,3-Difluoro-4-nitrobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer with heating mantle, reflux condenser

Procedure:

Step 1: Synthesis of 3-Fluoro-6-nitro-1H-indazole

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-difluoro-4-nitrobenzonitrile (1.0 eq.) in ethanol (10 mL per gram of nitrile).

  • At room temperature, add hydrazine hydrate (2.0 eq.) dropwise to the stirred solution. Causality Note: Hydrazine acts as a binucleophile. The initial attack occurs at the C2 position, displacing a fluoride ion, followed by intramolecular cyclization onto the nitrile group to form the indazole ring.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Slowly add cold deionized water to the concentrated residue to precipitate the crude product.

  • Collect the yellow solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often of sufficient purity for the next step.

Step 2: Reduction to 3-Fluoro-1H-indazol-6-amine

  • To a suspension of 3-fluoro-6-nitro-1H-indazole (1.0 eq.) in a 3:1 mixture of ethanol and water, add ammonium chloride (5.0 eq.) and iron powder (5.0 eq.).

  • Heat the mixture to reflux (approx. 85°C) for 2-4 hours. The reaction is typically accompanied by a color change from yellow to dark brown/black. Monitor by TLC. Causality Note: This is a classic Bechamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) acts as the reducing agent to convert the nitro group to an amine.

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford 3-fluoro-1H-indazol-6-amine as a pure solid.

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point indicates high purity.

Visualization of Synthetic Workflow

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Purification & Analysis A 2,3-Difluoro-4-nitrobenzonitrile B 3-Fluoro-6-nitro-1H-indazole A->B  Hydrazine Hydrate, EtOH, Reflux C 3-Fluoro-1H-indazol-6-amine B->C  Fe, NH4Cl, EtOH/H2O, Reflux D Column Chromatography C->D E NMR, MS, MP Analysis D->E

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 3-Fluoro-1H-indazol-6-amine

Introduction and Physicochemical Profiling The purification of functionalized indazoles is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. 3-Fluoro-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

The purification of functionalized indazoles is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. 3-Fluoro-1H-indazol-6-amine (CAS: 1346549-20-9) presents unique crystallization challenges due to its polyfunctional nature[1].

To design a self-validating crystallization system, one must first understand the causality driven by the molecule's physicochemical properties. Indazoles are inherently amphoteric. The unsubstituted indazole core exhibits a pKa of ~1.04 (protonation of the ring nitrogen) and a pKa of ~13.86 (deprotonation of the N-H)[2]. In the solid state, the 1H-tautomer typically predominates due to a stabilizing energy gap[3].

In 3-fluoro-1H-indazol-6-amine, the primary amine at the 6-position introduces a more basic site (estimated pKa ~4.5), while the highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This inductive effect slightly increases the acidity of the indazole N-H and alters the compound's hydrogen-bonding network. The strong intermolecular N−H⋯N interactions dictate crystal packing, but they also make the compound prone to "oiling out" (liquid-liquid phase separation) during rapid cooling[4].

Quantitative Data Summary
PropertyValueCausality / Impact on Crystallization
Molecular Formula C₇H₆FN₃The presence of fluorine increases lipophilicity, making the free base highly soluble in organic solvents.
Molecular Weight 151.14 g/mol [1]Low molecular weight contributes to high mobility in solution, requiring precise anti-solvent titration.
Amine pKa (est.) ~4.5Allows for reactive crystallization (salt formation) using strong acids (e.g., HCl, Methanesulfonic acid).
Indazole pKa ~13.8[2]The acidic N-H can form strong hydrogen bonds, necessitating protic solvents (like EtOH) to break lattice energy during dissolution.

Crystallization Strategy and Decision Matrix

Selecting the correct crystallization pathway depends entirely on the crude impurity profile.

  • Anti-Solvent Crystallization (Ethanol/Water): Ideal for purging highly polar impurities and structural isomers[5]. The compound is highly soluble in hot ethanol but practically insoluble in water[4].

  • Reactive Crystallization (Hydrochloride Salt): Ideal for purging neutral, non-basic impurities. By protonating the 6-amine, the solubility profile is drastically inverted, forcing the salt out of the organic phase while neutral impurities remain dissolved.

G Start Crude 3-Fluoro-1H-indazol-6-amine Assess Impurity Profile Assessment Start->Assess Decision Primary Impurity Type? Assess->Decision Route1 Neutral/Aprotic Impurities (Reactive Crystallization) Decision->Route1 High Neutral Content Route2 Regioisomers/Polar Impurities (Anti-Solvent Crystallization) Decision->Route2 High Isomeric Content Action1 Dissolve in IPA Add HCl (g) or aq. HCl Route1->Action1 Action2 Dissolve in hot EtOH Titrate with H2O Route2->Action2 End1 High-Purity HCl Salt Action1->End1 End2 High-Purity Free Base Action2->End2

Decision matrix for selecting the optimal crystallization pathway for 3-fluoro-1H-indazol-6-amine.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Free Base Purification)

This protocol utilizes a thermodynamically controlled cooling curve to prevent the compound from crossing the binodal curve, which causes oiling out[4].

Materials:

  • Crude 3-fluoro-1H-indazol-6-amine

  • Absolute Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

  • Seed crystals (Pure 3-fluoro-1H-indazol-6-amine)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude material in Absolute Ethanol (approx. 5-7 volumes). Heat the mixture to 70°C under continuous agitation until complete dissolution is achieved. Causality: Heat and the protic nature of ethanol disrupt the intermolecular N−H⋯N lattice bonds.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities. Maintain the filtrate at 65°C.

  • Anti-Solvent Titration: Slowly add Deionized Water (pre-heated to 65°C) dropwise until the solution becomes faintly turbid (the cloud point). Immediately add a few drops of Ethanol to regain a clear, supersaturated solution.

  • Seeding: Cool the solution to 55°C and introduce 0.5% (w/w) of pure seed crystals. Hold the temperature for 30 minutes. Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the system toward crystal growth rather than liquid-liquid phase separation (oiling out)[4].

  • Cooling Ramp: Initiate a linear cooling ramp of 0.2°C/min down to 5°C.

  • Isolation & Validation: Filter the resulting slurry via vacuum filtration. Wash the cake with a cold mixture of Ethanol/Water (1:3 v/v). Dry under vacuum at 45°C.

    • Self-Validation Step: Analyze the mother liquor via HPLC. If the target compound concentration exceeds 5%, the anti-solvent ratio must be increased in future iterations.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

This method is highly authoritative for pharmaceutical intermediates, as it reproducibly furnishes a defined crystalline form while purging non-basic impurities[5].

Materials:

  • Crude 3-fluoro-1H-indazol-6-amine

  • Isopropanol (IPA)

  • 5M HCl in Isopropanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in 10 volumes of Isopropanol at 50°C.

  • Reactive Titration: Slowly add 1.05 equivalents of 5M HCl in IPA over 45 minutes. Causality: The slow addition prevents local supersaturation spikes. Protonation of the primary amine drastically increases the polarity of the molecule, rendering it insoluble in the lipophilic IPA environment.

  • Digestion: Once the addition is complete, heat the resulting thick slurry to 75°C for 1 hour. Causality: This Ostwald ripening step dissolves fine, kinetically formed crystals and allows them to re-precipitate onto larger, thermodynamically stable crystal faces, improving filtration efficiency.

  • Cooling & Isolation: Cool the mixture to 20°C over 2 hours. Filter the crystalline salt, wash with cold IPA (2 volumes), and dry under vacuum at 50°C.

    • Self-Validation Step: Dissolve a 10 mg sample of the dried salt in water and measure the pH. A pH of ~3-4 confirms successful salt formation, while a neutral pH indicates trapped free base.

Troubleshooting: Overcoming "Oiling Out"

A ubiquitous challenge with functionalized indazole amines is their propensity to form a metastable liquid phase (oil) rather than solid crystals when the solution becomes supersaturated above the melting point of the solute in the chosen solvent system[4].

Mechanistic Solution: If an oil phase is observed during Protocol A, the system has entered the liquid-liquid coexistence region.

  • Re-dissolution: Immediately reheat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Solvent Adjustment: Add 10-15% more of the primary solvent (Ethanol) to shift the composition away from the binodal curve[4].

  • Kinetic Control: Reduce the cooling rate by half (e.g., from 0.2°C/min to 0.1°C/min) and ensure seed crystals are added before the cloud point is reached.

References

  • SYNTHESIS OF INDAZOLES Source: European Patent Office - EP 3448849 B1 URL
  • Indazole - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Caribbean Journal of Science and Technology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole Amine Fluorination Troubleshooting

Welcome to the Advanced Application Support Center. The introduction of fluorine into the indazole scaffold is a critical late-stage functionalization step in drug discovery, utilized to enhance metabolic stability, modu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The introduction of fluorine into the indazole scaffold is a critical late-stage functionalization step in drug discovery, utilized to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability[1]. However, the electrophilic fluorination of aminoindazoles is notoriously prone to side reactions, including over-oxidation, unintended formylation, and skeletal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you isolate your target C3-fluorinated pharmacophores with high fidelity.

🔬 Frequently Asked Questions & Troubleshooting

Q: I attempted an electrophilic fluorination of an aminoindazole using Selectfluor in DMSO, but mass spectrometry indicates a +28 Da mass shift rather than the expected +18 Da (F substitution). What went wrong? A: You are observing C3-formylation instead of fluorination. Selectfluor is not only a fluorinating agent but also a potent oxidant. When heated in DMSO, Selectfluor oxidizes the solvent to generate an active electrophilic formylating species (mechanistically similar to a Swern oxidation intermediate)[2]. This electrophile preferentially attacks the highly nucleophilic C3 position of the 2H-indazole, yielding a 3-formyl indazole derivative. Resolution: To achieve fluorination, you must eliminate DMSO. Switch your solvent system to water or acetonitrile, or transition to a milder fluorinating agent like N-fluorobenzenesulfonimide (NFSI)[1].

Q: My reaction yields a complex mixture of degraded products and azo-linked dimers instead of the C3-fluorinated aminoindazole. How can I prevent this? A: Unprotected aminoindazoles are highly susceptible to over-oxidation and skeletal editing when exposed to strong "F+" sources like Selectfluor[3]. Excess Selectfluor can trigger a molecular recombination event, inserting a carbon atom between the indazole nitrogens and forming azo-linked quinazolinone derivatives via an N-centered radical intermediate[3]. Furthermore, the free primary or secondary amine is highly prone to direct N-fluorination or oxidation. Resolution: Implement a self-validating protection strategy. Mask the amine with an electron-withdrawing protecting group (e.g., N-Boc, N-Acetyl). This reduces the nitrogen's nucleophilicity via resonance, preventing N-oxidation and strictly directing the electrophilic fluorine radical to the C3 carbon[1].

Q: What is the most reliable, mild protocol for the regioselective C3-fluorination of indazoles that minimizes side reactions? A: The current gold standard for mild, metal-free C3-fluorination of 2H-indazoles utilizes NFSI in water under ambient air[1]. NFSI is significantly less aggressively oxidizing than Selectfluor[4]. Water acts as an environmentally benign solvent whose amphoteric nature stabilizes the in-situ generated electrophilic fluorine radicals, promoting highly regioselective C-3 fluorination without the need for transition metal catalysts or additives[5].

📊 Data Presentation: Reagent & Condition Matrix

To minimize side reactions, reagent and solvent selection must be strictly paired. The table below summarizes the causality behind common experimental choices.

Fluorinating AgentSolvent SystemTempMajor ProductPrimary Side ReactionMechanistic Causality
Selectfluor DMSO80–125 °CC3-Formyl indazoleFormylationSelectfluor acts as an oxidant, converting DMSO into an electrophilic formylating agent[6].
Selectfluor MeCN / H₂ORTComplex MixtureDimerization / Ring-openingStrong oxidative potential triggers N-centered radicals, leading to skeletal editing[3].
NFSI H₂O80 °CC3-Fluoro indazole MinimalNFSI generates a mild F-radical; water's amphoteric nature stabilizes the intermediate[5].

🧪 Validated Experimental Protocol

Standard Operating Procedure: Regioselective C3-Fluorination of Protected Aminoindazoles This protocol utilizes the metal-free NFSI/Water methodology to suppress amine oxidation and formylation.

Prerequisites: Ensure the amino group on your indazole starting material is protected (e.g., N-Boc or N-Ac) to prevent N-centered radical degradation.

  • Reaction Assembly: In a clean 10 mL reaction tube, add the protected aminoindazole substrate (0.2 mmol)[5].

  • Fluorinating Agent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.5 equivalents, 0.3 mmol, ~94.6 mg)[5]. Causality Check: NFSI is chosen over Selectfluor because it is a stable, non-hygroscopic solid that avoids the oxidative skeletal editing associated with stronger reagents[4].

  • Solvent Introduction: Add 2.0 mL of deionized H₂O to the mixture[5]. Causality Check: Water is mandatory here. Its amphoteric nature positively influences the regioselectivity and stabilizes the radical pathway without acting as a competing electrophile (unlike DMSO)[5].

  • Thermal Activation: Stir the suspension in a preheated oil bath at 80 °C for 30 minutes under an ambient air atmosphere[5]. Heat is required to initiate the generation of the electrophilic fluorine radical from NFSI[5].

  • Reaction Monitoring: Monitor the reaction progress via LC-MS. The reaction proceeds via a radical pathway where a bissulfonylamidyl radical abstracts a hydrogen from the C-3 position to finalize the C-F bond[5].

  • Workup & Extraction: Upon full conversion, cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL)[5].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography[7].

🗺️ Reaction Pathway Visualization

The following diagram maps the logical flow of indazole amine fluorination, highlighting how specific conditions trigger distinct side reactions.

G Start Aminoindazole (Unprotected) Protected Protected Aminoindazole (N-Boc / N-Ac) Start->Protected Protection (Reduces N-nucleophilicity) Oxidized Azo-linked Dimers / Oxidation Byproducts Start->Oxidized Selectfluor / NFSI (Direct Exposure) Desired C3-Fluoroindazole (Target Product) Protected->Desired NFSI, H2O, 80°C (Radical Pathway) Formyl C3-Formylindazole (Solvent Adduct) Protected->Formyl Selectfluor, DMSO (Oxidative Formylation) Protected->Oxidized Excess Selectfluor (Skeletal Editing)

Reaction pathways in the electrophilic fluorination of aminoindazoles highlighting side reactions.

📚 References

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synthesis.

  • Hazra, A., et al. (2024). Skeletal Editing through Molecular Recombination of 2H-Indazoles to Azo-Linked-Quinazolinones. Chemistry - A European Journal.

  • Poorsadeghi, S., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.

  • Xu, Z., et al. (2022). A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-1H-indazol-6-amine

Welcome to the technical support guide for handling and purifying crude 3-fluoro-1H-indazol-6-amine. This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and purifying crude 3-fluoro-1H-indazol-6-amine. This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, medicinal chemists, and process development professionals. Our focus is on addressing the specific challenges encountered when removing impurities from this valuable fluorinated indazole intermediate.

Section 1: Understanding the Impurity Profile

Q1: I've just completed the synthesis of 3-fluoro-1H-indazol-6-amine. What are the most common impurities I should expect to see on my TLC or crude HPLC analysis?

A1: The impurity profile of your crude material is intrinsically linked to the synthetic route employed. The most prevalent synthesis involves the cyclization of a substituted benzonitrile with hydrazine.[1][2] Consequently, impurities typically fall into several distinct categories:

  • Unreacted Starting Materials: The most common impurity is often the starting benzonitrile, such as 2,4,6-trifluorobenzonitrile or 2,4-difluorobenzonitrile.[1][2] Its presence indicates an incomplete reaction, which could be due to insufficient reaction time, suboptimal temperature, or poor quality of the hydrazine reagent.[1]

  • Reaction Byproducts:

    • Hydrazone Intermediates: Incomplete cyclization can leave hydrazone intermediates in your crude mixture. Optimizing reaction temperature and time is crucial to drive the reaction to completion and minimize these impurities.[2]

    • Dimerization Products: At elevated temperatures, side reactions leading to dimers or other polymeric materials can occur, often presenting as baseline material on TLC or a complex mixture of small peaks in HPLC.[1]

  • Oxidation Products: The 6-amino group on the indazole ring is an electron-donating group, making it susceptible to oxidation, especially when exposed to air during workup or at elevated temperatures.[1] These impurities are often highly colored (appearing as yellow, brown, or black) and can complicate purification. Performing the reaction and workup under an inert atmosphere (N₂ or Ar) can mitigate this issue.[1]

  • Residual Reagents and Solvents: Trace amounts of hydrazine, phase-transfer catalysts (if used), and high-boiling solvents like n-butanol or DMSO from the reaction can be present.[1][2]

The first step in any purification strategy is to identify these impurities. A preliminary analysis using HPLC is highly recommended to quantify the purity and understand the complexity of the mixture.[3]

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing both the rationale and a detailed protocol to resolve the problem.

Q2: My crude product is a dark, oily residue that fails to crystallize. How can I clean it up?

A2: This is a classic problem, often caused by a high concentration of impurities that inhibit the formation of a crystal lattice. The dark color suggests the presence of oxidation products or polymeric byproducts.[1] Attempting direct recrystallization is unlikely to succeed.

The Causality: Oily residues form when the melting point of the mixture is depressed below room temperature by impurities. To induce crystallization, these impurities must be removed. Column chromatography is the most effective method for this initial cleanup.

Recommended Action: Your primary goal is to separate the desired product from both more polar and less polar impurities. Flash column chromatography on silica gel is the standard approach.

Workflow for Purifying Oily Crude Product

G crude_oil Dark, Oily Crude Product column_chrom Flash Column Chromatography (Silica Gel) crude_oil->column_chrom   Initial Cleanup analyze_fractions Analyze Fractions (TLC/HPLC) column_chrom->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate pure_solid Obtain Solid Product evaporate->pure_solid recrystallize Optional: Recrystallize for >99% Purity pure_solid->recrystallize

Caption: Workflow for initial purification of oily residues.

Q3: I'm performing silica gel column chromatography, but my product is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What's wrong?

A3: This is a hallmark issue when purifying basic compounds like amines on standard silica gel.

The Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amino group on your indazole can undergo a strong acid-base interaction with these silanols.[4] This causes a portion of your compound to "stick" to the stationary phase, leading to poor peak shape (tailing) and potentially irreversible adsorption, which lowers your recovery.

Recommended Action: To achieve a clean separation, you must suppress this unwanted interaction. There are two primary strategies:

  • Use a Basic Modifier: Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the most common choice. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and allowing it to elute with a sharp, symmetrical peak shape.[4][5]

  • Use an Alternative Stationary Phase: If tailing persists, consider using a stationary phase with a different surface chemistry, such as amine-functionalized silica or basic alumina.[4]

Protocol 1: Flash Chromatography with a Basic Modifier

This protocol is designed for the purification of several grams of crude 3-fluoro-1H-indazol-6-amine.

  • TLC Method Development:

    • Prepare three small vials containing your crude product dissolved in a suitable solvent (e.g., Dichloromethane).

    • Spot three separate TLC plates.

    • Develop the plates in the following solvent systems:

      • Plate 1: 95:5 Dichloromethane (DCM) / Methanol (MeOH)

      • Plate 2: 90:10 DCM / MeOH

      • Plate 3: 95:5:0.5 DCM / MeOH / Triethylamine (TEA)

    • Observe the spot shape. You should see a significant reduction in streaking on Plate 3. The ideal Rf value for your product should be between 0.2 and 0.4. Adjust the DCM/MeOH ratio as needed to achieve this Rf.[5]

  • Column Preparation:

    • Dry-pack a glass column with standard silica gel (40-63 µm).

    • Equilibrate the column by flushing with at least 5 column volumes of your chosen mobile phase (e.g., 98:2:0.5 Hexane / Ethyl Acetate / TEA or 95:5:0.5 DCM / MeOH / TEA). It is critical that the mobile phase used for equilibration and elution contains the TEA modifier. [4]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique prevents solvent effects at the top of the column and leads to much better resolution.[5]

    • Carefully add the silica-adsorbed sample to the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • Collect fractions and monitor them by TLC.

    • Combine all fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator. Note that removing the last traces of TEA may require placing the sample under high vacuum for several hours.

Q4: My material is a solid, but it's off-color. Is column chromatography necessary, or can I use recrystallization?

A4: If the material is already a solid and the impurity level is relatively low (e.g., >90% pure by HPLC), recrystallization is an excellent and often more efficient final purification step than chromatography.[1] It is particularly effective at removing small amounts of colored impurities and closely related structural analogs.

The Causality: Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the compound and impurities at a high temperature but will become a poor solvent for your desired compound as it cools, allowing it to crystallize out in a pure form while the impurities remain in the "mother liquor".[6]

Protocol 2: Systematic Recrystallization Solvent Screening

Finding the right solvent is the most critical step for successful recrystallization.[6]

  • Setup: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities. See the table below for suggestions. Observe if the solid dissolves at room temperature.

    • Ideal Outcome: The compound is insoluble or sparingly soluble at room temperature.[6] If it dissolves completely, that solvent is not suitable on its own.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or with a heat gun until the solvent boils. Add more solvent dropwise until the solid just dissolves.

    • Ideal Outcome: The compound becomes fully soluble at the solvent's boiling point in a reasonable volume (e.g., 1-2 mL).

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

    • Ideal Outcome: A large quantity of crystalline solid forms upon cooling.

  • Solvent System Selection:

    • A single solvent that meets all "ideal outcome" criteria is perfect.

    • If no single solvent works, a two-solvent (miscible pair) system is an excellent alternative.[6] Use a "good" solvent (in which the compound is very soluble) and a "poor" anti-solvent (in which it is insoluble). Dissolve the crude material in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just turns cloudy (the cloud point). Add another drop of the "good" solvent to clarify, then allow to cool slowly. A common pair for compounds like this is Ethanol/Water or Ethyl Acetate/Hexanes.[1][6]

Table 1: Common Solvents for Recrystallization Screening
SolventPolarityBoiling Point (°C)Notes
Heptane/HexanesNon-polar98 / 69Good as an "anti-solvent".
TolueneLow111Good for aromatic compounds.
Dichloromethane (DCM)Medium40Low boiling point can be tricky.
Ethyl Acetate (EtOAc)Medium77Excellent general-purpose solvent.
Isopropanol (IPA)Polar82Common choice for polar compounds.
Ethanol (EtOH)Polar78Often used with water as an anti-solvent.
WaterHigh100Good as an "anti-solvent" for organic molecules.
Q5: How can I achieve the highest possible purity (>99.5%) for use as an analytical standard or in a sensitive biological assay?

A5: For ultra-high purity, a final polishing step using preparative reverse-phase high-performance liquid chromatography (Prep-HPLC) is often required. This is especially true if you have impurities that are structurally very similar to your product and co-crystallize or co-elute in normal-phase systems.

The Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. With a C18 stationary phase, more non-polar compounds are retained longer. This separation mechanism is orthogonal to the polarity-based separation of normal-phase chromatography, often allowing for the resolution of impurities that were previously inseparable.[5]

Protocol 3: Preparative Reverse-Phase HPLC
  • Analytical Method Development: First, develop a robust analytical method on a standard HPLC system with a C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). The acid protonates the amine, ensuring good peak shape.[5]

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% of the same acid.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of your product and impurities.

    • Optimization: Adjust the gradient to maximize the resolution between your product peak and any nearby impurities.

  • Scaling to Preparative Scale:

    • System: Use a preparative HPLC system with a larger C18 column (e.g., 250 x 21.2 mm).

    • Sample Prep: Dissolve the crude (or semi-purified) material in a minimal amount of a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 Water/ACN with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter before injection.[7]

    • Injection & Elution: Inject the sample and run the scaled-up gradient. The flow rate will be significantly higher than on an analytical system.

    • Fraction Collection: Use a fraction collector triggered by the UV detector signal to isolate the peak corresponding to your pure compound.

  • Post-Purification Workup:

    • Analysis: Confirm the purity of the collected fractions using your analytical HPLC method.

    • Solvent Removal: Pool the pure fractions. Remove the bulk of the acetonitrile on a rotary evaporator.

    • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, pure solid (often as a TFA or formate salt).

Purification Strategy Decision Tree

G decision decision start Crude Product check_purity Analyze by HPLC/TLC start->check_purity purity_decision Purity > 95%? check_purity->purity_decision is_solid Is it a solid? purity_decision->is_solid No recrystallize Recrystallization (See Protocol 2) purity_decision->recrystallize Yes chromatography Flash Column Chromatography (See Protocol 1) is_solid->chromatography No (Oily) is_solid->recrystallize Yes final_product Pure Product (>98%) chromatography->final_product recrystallize->final_product prep_hplc Final Polish with Prep-HPLC (Protocol 3) ultra_pure Ultra-Pure Product (>99.5%) prep_hplc->ultra_pure final_product->prep_hplc   Need >99.5% Purity

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • Benchchem. (2025). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-Amino-4,6-difluoro-1H-indazole.
  • Benchchem. (2025). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
  • Benchchem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • Benchchem. (2025).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Benchchem. (2025).
  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Benchchem. (2025). Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Benchchem. (2025). High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-2-methyl-1H-indol-5-amine.
  • Biotage. (2023).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 3-Fluoro-1H-indazol-6-amine Coupling

Welcome to the dedicated technical support center for the cross-coupling of 3-fluoro-1H-indazol-6-amine. Functionalizing the 6-amino group of this specific indazole derivative presents unique thermodynamic and kinetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the cross-coupling of 3-fluoro-1H-indazol-6-amine. Functionalizing the 6-amino group of this specific indazole derivative presents unique thermodynamic and kinetic challenges. Researchers frequently encounter issues with regioselectivity (N1-indazole versus 6-NH₂) and the chemical stability of the sensitive 3-fluoro moiety. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve optimal coupling yields.

Temperature Optimization Workflow

Workflow A 3-Fluoro-1H-indazol-6-amine Starting Material B T < 60°C Kinetic Control A->B C T = 70-85°C Balanced Energy A->C D T > 100°C Thermodynamic Control A->D E Low Conversion (<20%) Intact 3-F, No N1-Rxn B->E F Optimal 6-Amine Coupling High Yield, Intact 3-F C->F G N1-Arylation / Bis-arylation 3-F Defluorination D->G

Temperature-dependent reaction pathways for 3-fluoro-1H-indazol-6-amine cross-coupling.

Frequently Asked Questions (Troubleshooting)

Q: Why does my Buchwald-Hartwig coupling yield multiple products when heated above 100°C? A: At elevated temperatures (>100°C), the reaction shifts from kinetic to thermodynamic control. While the primary 6-amino group is the most nucleophilic site under kinetic conditions, high temperatures provide sufficient activation energy to deprotonate or activate the N1-indazole position, leading to competitive N1-arylation. Furthermore, primary amines are highly prone to undesired bis-arylation at elevated temperatures (1)[1]. To subdue bis-arylation and N1-coupling, maintain the temperature between 70°C and 85°C and utilize a sterically demanding ligand (e.g., tBuBrettPhos) which selectively favors the mono-arylation of primary amines.

Q: I am observing defluorination of the 3-fluoro group. How does temperature play a role? A: The 3-fluoro substituent on the indazole ring is highly electron-withdrawing and susceptible to nucleophilic aromatic substitution (SNAr) or reductive defluorination. This degradation is drastically accelerated in the presence of strong bases (like KOtBu or NaOtBu) and palladium catalysts at high temperatures. Lowering the reaction temperature to ≤85°C and switching to a milder inorganic base (e.g., Cs₂CO₃ or K₃PO₄) significantly mitigates the rate of defluorination while still allowing the cross-coupling to proceed.

Q: Can I run this coupling at room temperature to completely avoid N1-reactivity? A: While room-temperature Buchwald-Hartwig aminations are possible with highly active pre-catalysts (such as second-generation [(NHC)Pd(R-allyl)Cl] complexes) (2)[2], they are generally sluggish for deactivated primary heteroaromatic amines like 3-fluoro-1H-indazol-6-amine. At room temperature, coupling with primary amines often stalls or fails to initiate (1)[1]. If room temperature is strictly required for your specific substrate, you must increase the catalyst loading (≥5 mol%) and utilize highly reactive aryl iodides instead of bromides or chlorides.

Q: How does base selection interact with temperature optimization? A: Temperature and base strength are intrinsically linked in indazole chemistry. At higher temperatures (e.g., 100°C), strong bases will rapidly deprotonate the N1 position of the indazole (pKa ~14), driving N1-alkylation/arylation (3)[3]. By using a weaker base (Cs₂CO₃) and maintaining a moderate temperature (80°C), you selectively buffer the reaction to favor the more nucleophilic 6-amine without generating the highly reactive N1-anion.

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the expected outcomes when coupling 3-fluoro-1H-indazol-6-amine with a standard aryl bromide using a Pd/tBuBrettPhos catalytic system over 24 hours.

Temperature RangeConversion Rate6-Amine Selectivity3-Fluoro IntegrityPrimary Troubleshooting Issue
20°C - 40°C < 20%> 99%> 99%Unacceptably slow kinetics; stalled reaction.
60°C - 85°C 85% - 95%90% - 95%> 95%Optimal balance; recommended standard conditions.
90°C - 110°C > 99%60% - 75%80% - 85%Competitive N1-arylation and primary amine bis-arylation.
> 120°C > 99%< 50%< 60%Severe defluorination and thermal decomposition.

Step-by-Step Methodology

Protocol: Temperature-Optimized Buchwald-Hartwig Coupling of 3-Fluoro-1H-indazol-6-amine

This protocol is a self-validating system designed to maximize 6-amine mono-arylation while preserving the 3-fluoro indazole core, utilizing an optimized 80°C thermal condition (4)[4].

Step 1: Catalyst Preparation In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv) and tBuBrettPhos ligand (0.04 equiv). Causality: tBuBrettPhos is sterically demanding. This bulkiness prevents the secondary amine intermediate from coordinating to the palladium center, effectively shutting down bis-arylation at the 6-position.

Step 2: Substrate & Base Addition Add the aryl halide (1.0 equiv), 3-fluoro-1H-indazol-6-amine (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Causality: A 1.2x excess of the amine compensates for any trace degradation. Cs₂CO₃ is chosen over NaOtBu because its lower basicity prevents N1-deprotonation and subsequent N1-arylation at the target temperature.

Step 3: Solvent Addition Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the Schlenk tube securely.

Step 4: Temperature-Controlled Heating Remove the vessel from the glovebox and place it in a pre-heated oil bath strictly maintained at 80°C . Stir vigorously for 12–16 hours. Causality: 80°C provides the exact thermal energy required to overcome the activation barrier for the primary amine cross-coupling (5)[5] without reaching the thermodynamic threshold for 3-fluoro SNAr degradation or N1-arylation.

Step 5: In-Process Validation (Self-Validating Step) After 4 hours, withdraw a 5 µL aliquot under argon. Analyze via LC-MS. Validation Logic:

  • If the [M+H]⁺ peak of the starting amine (m/z 152.1) is >80% relative to the product, verify the oil bath temperature is exactly 80°C and ensure no oxygen has poisoned the catalyst.

  • If an m/z corresponding to [M-19]⁺ appears, defluorination is occurring; immediately lower the temperature to 70°C.

Step 6: Workup and Isolation Cool the reaction strictly to room temperature before opening to air. Dilute with ethyl acetate, filter through a pad of Celite to remove the palladium and salts, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem. 4

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 1

  • Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ResearchGate. 2

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. 3

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 5

Sources

Optimization

resolving regio-selectivity issues with 3-fluoro-1H-indazol-6-amine derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoro-1H-indazol-6-amine and its derivatives. This guide is structured to address the complex regios...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoro-1H-indazol-6-amine and its derivatives. This guide is structured to address the complex regioselectivity challenges frequently encountered during the synthetic manipulation of this valuable scaffold. The interplay between the two nitrogen atoms of the indazole core, the exocyclic amine, and the electronic effects of the fluorine substituent creates a unique set of challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: N-Alkylation & N-Arylation Regioselectivity

The most common challenge in functionalizing the indazole core is controlling the substitution at the N1 versus the N2 position.[1] Direct alkylation of 1H-indazoles often yields a mixture of both regioisomers, complicating purification and reducing the overall yield of the desired product.[2] The outcome is a delicate balance of steric hindrance, electronics, and the reaction conditions, which can be manipulated to favor one isomer over the other.[3][4]

Question 1: I am getting a mixture of N1 and N2 isomers during N-alkylation of my 3-fluoro-1H-indazol-6-amine derivative. How can I improve the selectivity for the N1-alkylated product?

Answer: Achieving high N1 selectivity involves creating conditions that favor the thermodynamically more stable product. The 1H-indazole tautomer is generally considered more stable than the 2H-tautomer, and under conditions that allow for equilibration, the N1-substituted product is often favored.[3][5]

Core Strategy: Thermodynamic Control

The most reliable and widely cited method for achieving N1 selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][6]

  • Mechanism of Selectivity: The sodium cation (Na+) is believed to coordinate with the N2 nitrogen and an electron-rich substituent (in this case, the lone pair of the 3-fluoro substituent). This coordination sterically encumbers the N2 position, directing the incoming alkylating agent to the more accessible N1 position.[1][2]

  • Influence of the 3-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the C3 position increases the acidity of the N1-H proton, facilitating its deprotonation by NaH. This further promotes the formation of the N1-anion, which is poised for alkylation.

  • Protecting the 6-Amino Group: It is critical to first protect the 6-amino group (e.g., as a Boc-carbamate). The unprotected amine is nucleophilic and will compete with the indazole nitrogens, leading to undesired N6-alkylation.[7]

Recommended Protocol Summary:

FactorRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base. The Na+ cation promotes N1 selectivity through chelation/steric hindrance at N2.[2][6]
Solvent Tetrahydrofuran (THF)Aprotic, effectively solvates the sodium cation without disrupting the N2-coordination.[3]
Temperature 0 °C to 50 °CInitial deprotonation at 0 °C, followed by warming to increase reaction rate. Monitor by TLC/LC-MS to avoid degradation.[1][2]
Prerequisite Protection of 6-NH₂Prevents competitive N-alkylation at the exocyclic amine.

A detailed, step-by-step protocol for this transformation is provided in the section below.

Question 2: How can I selectively synthesize the N2-alkylated regioisomer?

Answer: Selective N2-alkylation is often more challenging and typically requires conditions that favor kinetic control or employ a different reaction mechanism altogether.

Core Strategy 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and frequently successful method for achieving N2-alkylation of indazoles.[1][8]

  • Mechanism of Selectivity: This reaction does not proceed via a pre-formed indazole anion. Instead, a phosphonium salt is formed in situ from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). The indazole then acts as the nucleophile. It is hypothesized that the transition state leading to the N2 product is sterically less hindered and/or electronically favored under these conditions, leading to kinetic control.[1][5]

  • Advantages: It is highly effective for a wide range of primary and secondary alcohols, converting them into the alkylating agent in situ. The reaction is typically performed under mild, neutral conditions.

Core Strategy 2: Brønsted Acid Catalysis

Recent advancements have shown that Brønsted acids, such as triflic acid (TfOH), can catalyze the reaction of indazoles with diazo compounds to afford N2-alkylated products with excellent regioselectivity.[9][10]

  • Mechanism of Selectivity: The acid protonates the diazo compound to form a diazonium ion, which is a potent electrophile. The N2 atom of the indazole is generally considered more nucleophilic (kinetically favored) than the N1 atom, leading to preferential attack at this position.[9]

Recommended Conditions Summary:

MethodKey ReagentsRationale for N2-Selectivity
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEADProceeds via a different mechanism that kinetically favors attack at the more nucleophilic N2 position.[5]
Brønsted Acid Catalysis Diazo Compound, TfOHAcid-catalyzed activation of the alkylating agent, followed by attack by the kinetically favored N2-nitrogen.[10]

A detailed protocol for the Mitsunobu reaction is provided in the section.

`dot digraph "N-Alkylation Decision Workflow" { graph [fontname="Helvetica", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

start [label="Start:\n3-Fluoro-6-(P)-1H-indazole", fillcolor="#F1F3F4"]; target [shape=ellipse, label="Desired Product?", fillcolor="#FBBC05", fontcolor="#202124"]; n1_product [label="N1-Alkylated Indazole", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; n2_product [label="N2-Alkylated Indazole", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cond_n1 [label="Condition Set 1:\n- Base: NaH\n- Solvent: THF\n- Reagent: Alkyl Halide/Tosylaten\n(Thermodynamic Control)", fillcolor="#FFFFFF"]; cond_n2 [label="Condition Set 2:\n- Reagents: Alcohol, PPh3, DIAD\n(Mitsunobu Reaction)\n(Kinetic Control)", fillcolor="#FFFFFF"];

start -> target; target -> cond_n1 [label=" N1 Isomer"]; target -> cond_n2 [label=" N2 Isomer"]; cond_n1 -> n1_product; cond_n2 -> n2_product; } ` Caption: Decision workflow for regioselective N-alkylation.

Category 2: Managing the 6-Amino Group

The exocyclic amino group at the C6 position is a primary amine and, therefore, a potent nucleophile. It can and will compete with the indazole nitrogens in many reactions, leading to complex product mixtures.

Question 3: My alkylating or acylating agent is reacting with the 6-amino group instead of the indazole nitrogens. How can I prevent this side reaction?

Answer: This is a classic chemoselectivity problem. The most effective solution is to temporarily "mask" or protect the 6-amino group with a protecting group.[7] A suitable protecting group should be easy to install, stable to the conditions of the desired reaction (e.g., N-alkylation), and easy to remove cleanly afterward without affecting the rest of the molecule.[11]

Core Strategy: Orthogonal Protection

For an aniline-type amine, the tert-butyloxycarbonyl (Boc) group is an excellent choice.

  • Stability: The Boc group is stable to the basic conditions used for N1-alkylation (NaH/THF) and the neutral conditions of the Mitsunobu reaction.

  • Removal: It is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which typically do not affect the N-alkylated indazole core.[7] This is an example of an orthogonal protecting group strategy, where the protection and deprotection conditions for different functional groups are mutually exclusive.[11]

Common Protecting Groups for the 6-Amino Functionality:

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (TFA, HCl)Stable to base, hydrogenation
CarbobenzyloxyCbzCbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Stable to acid, mild base
AcetylAcAc₂O or AcCl, BaseAcid or Base HydrolysisStable to neutral conditions

A detailed protocol for the Boc-protection is provided in the section.

`dot digraph "Competing_Reaction_Pathways" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Competing nucleophilic sites on the scaffold.

Category 3: Electrophilic Aromatic Substitution

Question 4: I need to perform an electrophilic aromatic substitution (e.g., halogenation) on the benzene ring of my protected 3-fluoro-1H-indazol-6-amine. Which position is most likely to react?

Answer: Predicting the site of electrophilic aromatic substitution requires an analysis of the directing effects of all substituents on the ring.

  • -NH-P (Protected Amino Group at C6): This is a powerful ortho-, para-directing and activating group. It will strongly direct incoming electrophiles to the C5 and C7 positions.

  • Pyrazole Ring (fused at C4/C5): The pyrazole ring as a whole is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

  • -F (Fluoro Group at C3): While not directly on the benzene ring, its strong electron-withdrawing effect is transmitted through the heterocyclic system, contributing to the overall deactivation of the scaffold.

  • Indazole Nitrogens: The N1 and N2 atoms also have a deactivating inductive effect on the fused benzene ring.

Analysis of Regioselectivity:

  • C7 Position: This position is ortho to the strongly activating -NH-P group. It is the most sterically accessible of the activated positions.

  • C5 Position: This position is also ortho to the -NH-P group. However, it is adjacent to the ring fusion (C4a), which can impart some steric hindrance.

  • C4 Position: This position is para to the -NH-P group but is sterically hindered by the C3-Fluoro group and the ring fusion.

G

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on the specific substrate, scale, and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc-Protection of 3-Fluoro-1H-indazol-6-amine

  • Preparation: Dissolve 3-fluoro-1H-indazol-6-amine (1.0 equiv) in anhydrous THF or DCM in a round-bottom flask.

  • Reagent Addition: Add triethylamine (TEA, 1.5 equiv) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: Selective N1-Alkylation (NaH/THF Method) [8]

  • Preparation: To a solution of N-Boc-3-fluoro-1H-indazol-6-amine (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to 50 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 3: Selective N2-Alkylation (Mitsunobu Reaction) [5]

  • Preparation: To a solution of N-Boc-3-fluoro-1H-indazol-6-amine (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from the triphenylphosphine oxide byproduct.

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (2021). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved March 7, 2024, from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology. Retrieved March 7, 2024, from [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. (2023). American Chemical Society Publications. Retrieved March 7, 2024, from [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. (2007). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals. Retrieved March 7, 2024, from [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. (2020). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. (2007). SciSpace. Retrieved March 7, 2024, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. (2020). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Amino Acid-Protecting Groups. (2019). SciSpace. Retrieved March 7, 2024, from [Link]

  • Divergent Regioselective Synthesis of Functionalized 1,2,3‐1H‐Triazoles from Nitriles and Arylazides Under Metal‐Free and/or Solvent‐Free Conditions. (2020). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved March 7, 2024, from [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2020). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Amino Acid-Protecting Groups. (2019). mdpi-res.com. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2020). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. (2020). PubMed. Retrieved March 7, 2024, from [Link]

  • Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (2020). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. (2021). IntechOpen. Retrieved March 7, 2024, from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

overcoming catalyst poisoning when using 3-fluoro-1H-indazol-6-amine

Topic: Overcoming Catalyst Poisoning with 3-Fluoro-1H-indazol-6-amine Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Coupling highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning with 3-Fluoro-1H-indazol-6-amine Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Coupling highly functionalized, nitrogen-rich heterocycles like 3-fluoro-1H-indazol-6-amine presents significant challenges in palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to overcome catalyst deactivation and ensure robust reaction conversions.

Diagnostic Workflow for Catalyst Poisoning

Before altering your reaction parameters, it is critical to diagnose the specific mode of catalyst failure. Use the diagnostic flowchart below to determine whether your palladium catalyst is precipitating out of the catalytic cycle or being trapped in a stable, off-cycle complex.

Workflow Start Reaction Stalls with 3-fluoro-1H-indazol-6-amine CheckPd Is Pd black precipitating? Start->CheckPd YesPrecip Yes: Rapid Pd(0) Aggregation CheckPd->YesPrecip Visual Check NoPrecip No: Stable Off-Cycle Pd(II) Complex CheckPd->NoPrecip LCMS Check Sol1 Use Bulky Ligand (e.g., BrettPhos) YesPrecip->Sol1 Sol3 Slow Addition of Amine (Syringe Pump) YesPrecip->Sol3 NoPrecip->Sol1 Sol2 Protect Indazole N1/N2 (e.g., THP, SEM) NoPrecip->Sol2

Figure 1: Decision matrix for diagnosing and resolving Pd-catalyst poisoning during amination.

FAQs: Mechanism & Causality

Q: Why does 3-fluoro-1H-indazol-6-amine specifically poison palladium catalysts? A: The poisoning is multifactorial, driven by the molecule's distinct nitrogen atoms. First, the exocyclic C6 primary amine is an excellent σ -donor. If the ancillary ligand on the palladium is not sufficiently bulky, multiple amine molecules can coordinate to the electrophilic Pd(II) intermediate, forming an unreactive bis-amine complex [Pd(Ar)(NH2-R)2]+ that halts the catalytic cycle[1]. Second, the indazole core contains a free N-H at the N1 position. The highly electronegative fluorine atom at C3 exerts a strong inductive electron-withdrawing effect, increasing the acidity of the N1 proton. Under the basic conditions required for cross-coupling, this N1 proton is easily deprotonated, allowing the indazole nitrogen to chelate the palladium and form stable, insoluble off-cycle polymeric species[2].

Q: How do dialkylbiarylphosphine (Buchwald) ligands prevent this deactivation? A: Ligands like BrettPhos and tBuBrettPhos are specifically designed to overcome primary amine poisoning. Their massive steric bulk (e.g., triisopropylphenyl groups) physically prevents the coordination of a second amine molecule, strongly privileging the highly active mono-ligated [L1Pd(0)] species over the inactive bis-ligated [L2Pd(0)] complex. Furthermore, the electron-rich nature of the dialkylphosphine moiety accelerates the oxidative addition step, pushing the metal rapidly through the vulnerable Pd(0) state before it can aggregate into palladium black[3]. The unique π -interaction between the palladium and the lower aryl ring of the ligand also stabilizes the catalyst during the cycle[4].

Troubleshooting Guide

Issue: The reaction mixture turns completely black within 15 minutes, and LCMS shows <5% conversion. Cause: Rapid catalyst degradation into palladium black (Pd(0) aggregation). The amine is stripping the ligands off the metal, or the oxidative addition is too slow compared to catalyst decay. Solution: Switch to a highly active pre-catalyst that generates the active Pd(0) species efficiently, such as a Palladacycle Gen 3 or Gen 4 (e.g., BrettPhos Pd G3). Additionally, employ a syringe pump to slowly add the 3-fluoro-1H-indazol-6-amine over 2-4 hours. This maintains a low steady-state concentration of the amine, preventing it from outcompeting the ligand for metal coordination.

Issue: The reaction stays a clear yellow/orange, but stalls at 40% conversion. Cause: Formation of a stable off-cycle Pd(II) complex. The catalyst is still "alive" but trapped, likely due to deprotonation of the indazole N1 position and subsequent chelation[2]. Solution: You must mask the indazole core. Perform an orthogonal protection of the N1 position using a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group prior to the cross-coupling step.

Quantitative Strategy Comparison

The following table summarizes the quantitative impact of various ligand and protection strategies when coupling 3-fluoro-1H-indazol-6-amine with a standard aryl bromide.

Ligand SystemBaseAdditive / StrategyConversion (%)Mechanistic Outcome / Observation
Pd 2​ (dba) 3​ / PPh 3​ K 2​ CO 3​ None< 5%Complete catalyst death; stable Pd-amine complex formed.
Pd(OAc) 2​ / BINAPCs 2​ CO 3​ None15%Bis-ligation of the exocyclic amine halts the cycle.
Pd 2​ (dba) 3​ / XPhosNaOtBuNone45%Partial conversion; indazole N1 deprotonation causes chelation.
BrettPhos Pd G3NaOtBuIndazole N1-THP Protection > 95% Full conversion; steric bulk forces mono-ligation.
tBuBrettPhos Pd G3LHMDSSlow Addition (Syringe Pump)88%High conversion; low steady-state amine concentration prevents poisoning.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you only proceed to the next step if the chemical system is behaving exactly as mechanistically predicted.

Protocol A: N1-Protection of 3-fluoro-1H-indazol-6-amine (THP Protection)

Objective: Mask the acidic N1 proton to prevent Pd-chelation.

  • Setup: In an oven-dried flask under N 2​ , dissolve 3-fluoro-1H-indazol-6-amine (1.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.1 equiv).

  • Addition: Dropwise, add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Elute with 50% EtOAc/Hexanes. The highly polar starting material ( Rf​≈0.1 ) must be completely consumed, replaced by a less polar spot ( Rf​≈0.4 ).

  • Validation Checkpoint 2 (LCMS): Confirm the mass. You must observe a mass shift of +84 Da (addition of the THP ring). Crucially, ensure the primary amine is untouched by verifying the presence of the M+H peak corresponding to the mono-protected species.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Buchwald-Hartwig Amination using BrettPhos

Objective: Achieve C-N coupling while preventing primary amine bis-ligation[5].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), the THP-protected 3-fluoro-1H-indazol-6-amine from Protocol A (1.2 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and BrettPhos ligand (2 mol%).

  • Base Addition: Add sodium tert-butoxide (1.5 equiv). Causality note: NaOtBu is required to efficiently deprotonate the amine upon Pd-coordination, facilitating rapid reductive elimination.

  • Solvent: Add anhydrous tert-amyl alcohol (0.2 M). Seal the vial with a PTFE septum cap.

  • Heating: Remove from the glovebox and heat to 90 °C in a pre-heated reaction block.

  • Validation Checkpoint 1 (Visual): Within 10 minutes at 90 °C, the reaction must transition from a heterogeneous suspension to a dark, homogeneous solution. If a silver/black mirror forms on the glass, Pd(0) has crashed out (poisoning occurred).

  • Validation Checkpoint 2 (LCMS): After 2 hours, sample 5 μ L, dilute in MeCN, and analyze. The aryl halide peak should be absent, and the product mass should dominate the UV trace.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineBind Amine Coordination L-Pd(II)(Ar)(NH2-Indazole) OxAdd->AmineBind 3-fluoro-1H-indazol-6-amine Deprot Deprotonation L-Pd(II)(Ar)(NH-Indazole) AmineBind->Deprot Base Poison Catalyst Poisoning Bis-amine Pd(II) Complex or Indazole Chelation AmineBind->Poison Excess Amine / Poor Ligand RedElim Reductive Elimination Product + L-Pd(0) Deprot->RedElim RedElim->Pd0 Poison->Pd0 Bulky Ligand (BrettPhos)

Figure 2: Palladium catalytic cycle demonstrating the divergent pathways between product formation and catalyst poisoning.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-fluoro-1H-indazol-6-amine: A Comparative Approach

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The indazole scaffold, a prominent feature in numerous pharmacologicall...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The indazole scaffold, a prominent feature in numerous pharmacologically active compounds, continues to be a focal point of medicinal chemistry.[1] The introduction of fluorine into such molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity.[2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-fluoro-1H-indazol-6-amine, a compound of growing interest.

Given the limited availability of directly published experimental spectra for this specific molecule, this guide will adopt a comparative and predictive methodology. By leveraging spectral data from closely related structural analogs, we will construct a detailed and reliable interpretation of the expected NMR spectra of 3-fluoro-1H-indazol-6-amine. This approach not only offers a robust analytical framework for this compound but also enhances the broader understanding of fluorine's influence on the NMR spectra of heterocyclic systems.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For fluorinated compounds, multinuclear NMR experiments are particularly insightful. The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, provides a large chemical shift dispersion, making it highly sensitive to the local electronic environment.[2][3] This sensitivity, combined with through-bond J-coupling interactions with neighboring protons and carbons, allows for a detailed mapping of the molecular framework.

The presence of a fluorine atom induces predictable and interpretable changes in the ¹H and ¹³C NMR spectra. These changes, primarily in chemical shifts and the appearance of C-F and H-F coupling constants, are the key to confirming the position of the fluorine substituent.

Experimental Protocol for NMR Spectral Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like 3-fluoro-1H-indazol-6-amine, a standardized experimental protocol is paramount. The following methodology is recommended for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra.

Sample Preparation:

  • Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indazole derivatives due to its excellent solubilizing power for polar compounds and its ability to slow down the exchange of N-H protons, often allowing for their observation.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[6] For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound is often used.

NMR Spectrometer and Parameters:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[5]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

Predicted ¹H NMR Spectral Analysis of 3-fluoro-1H-indazol-6-amine

The predicted ¹H NMR spectrum of 3-fluoro-1H-indazol-6-amine in DMSO-d₆ is expected to show distinct signals for the N-H protons of the indazole ring and the amino group, as well as the aromatic protons. The presence of the fluorine at C3 will introduce characteristic long-range couplings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Comparative Insights
N1-H ~12.0 - 13.0Broad singlet (br s)The indazole N-H proton typically appears as a broad signal at a downfield chemical shift due to its acidic nature and hydrogen bonding. In related indazole structures, this peak is often observed in this region.[1][7]
H-4 ~7.5 - 7.7Doublet of doublets (dd) or Triplet (t)This proton is ortho to the electron-donating amino group at C6 and will experience coupling to H-5 and a longer-range coupling to the fluorine at C3.
H-5 ~6.5 - 6.7Doublet of doublets (dd)Positioned between the amino group at C6 and ortho to H-4, this proton will be significantly shielded. It will exhibit coupling to H-4 and H-7.
H-7 ~7.0 - 7.2Doublet (d)This proton will be coupled to H-5. The presence of the fluorine at C3 will likely introduce a small, long-range coupling, potentially leading to a doublet of doublets.
-NH₂ ~5.0 - 6.0Broad singlet (br s)The protons of the amino group typically appear as a broad singlet that can exchange with water in the solvent. Its chemical shift can be variable.

Key Comparative Points:

  • Comparison with 1H-indazol-6-amine: In the non-fluorinated analog, the aromatic signals would be simpler, without the long-range H-F couplings. The introduction of the electronegative fluorine at C3 is expected to cause a general downfield shift of the aromatic protons compared to the parent amine.

  • Effect of Fluorine: The fluorine atom at C3 will introduce through-bond couplings to the protons on the benzene ring. The magnitude of these couplings decreases with the number of bonds: ⁴J(H,F) > ⁵J(H,F). This will result in additional splitting of the signals for H-4, H-5, and H-7, providing clear evidence for the fluorine's location. Vicinal proton-proton coupling constants are also influenced by the electronegativity of substituents.[8]

Predicted ¹³C NMR Spectral Analysis of 3-fluoro-1H-indazol-6-amine

The ¹³C NMR spectrum will be highly informative, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller, multi-bond couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling (J, Hz) Rationale and Comparative Insights
C-3 ~145 - 155¹JCF ≈ 240-280The carbon directly bonded to fluorine will appear as a doublet with a very large coupling constant.[9] Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.
C-3a ~120 - 125²JCF ≈ 15-25This quaternary carbon is two bonds away from the fluorine and will show a smaller doublet splitting.
C-4 ~110 - 115³JCF ≈ 5-10This carbon is three bonds from the fluorine and will exhibit a smaller doublet splitting.
C-5 ~100 - 105⁴JCF ≈ 1-4A small four-bond coupling to fluorine may be observable. This carbon is shielded by the adjacent amino group.
C-6 ~148 - 152⁵JCF ≈ 0-2This carbon, bearing the amino group, will be downfield. Any coupling to fluorine over five bonds is likely to be very small or unresolved.
C-7 ~95 - 100⁴JCF ≈ 1-4This carbon is expected to be significantly shielded. A small four-bond coupling to fluorine may be present.
C-7a ~140 - 145³JCF ≈ 8-15This quaternary carbon, three bonds from the fluorine, will show a characteristic doublet splitting.

Key Comparative Points:

  • Comparison with 6-fluoro-1H-indazol-3-amine: If the fluorine were at the 6-position instead, C-6 would show the large ¹JCF coupling, and the coupling pattern for the other carbons would be entirely different. This highlights the diagnostic power of C-F couplings in distinguishing isomers.

  • Long-Range Couplings: The observation of ²JCF, ³JCF, and even ⁴JCF couplings is a powerful tool for confirming the assignment of the carbon signals, especially for the quaternary carbons which have no attached protons.[10]

Visualizing the Analytical Workflow

A systematic approach is crucial for the complete and accurate assignment of NMR spectra. The following workflow diagram illustrates the logical progression from initial data acquisition to final structural confirmation.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_assignment Structural Assignment H1_NMR ¹H NMR Analyze_H1 Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) H1_NMR->Analyze_H1 C13_NMR ¹³C NMR Analyze_C13 Analyze ¹³C Spectrum (Shifts, C-F Couplings) C13_NMR->Analyze_C13 TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Correlate_2D Correlate with 2D Data TwoD_NMR->Correlate_2D Assign_Protons Assign Proton Signals Analyze_H1->Assign_Protons Assign_Carbons Assign Carbon Signals Analyze_C13->Assign_Carbons Final_Structure Confirm Structure of 3-fluoro-1H-indazol-6-amine Correlate_2D->Final_Structure Assign_Protons->Correlate_2D Assign_Carbons->Correlate_2D

A streamlined workflow for NMR-based structural elucidation.

Conclusion

The structural analysis of 3-fluoro-1H-indazol-6-amine by ¹H and ¹³C NMR spectroscopy is a prime example of how a predictive and comparative approach can yield a wealth of information, even in the absence of a published reference spectrum. The key diagnostic features are the characteristic C-F and H-F coupling constants, which provide unambiguous evidence for the location of the fluorine substituent. By comparing the predicted spectral data with that of related analogs, such as the non-fluorinated parent compound and other substituted indazoles, a confident structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework necessary for researchers to successfully characterize this and other novel fluorinated heterocyclic compounds.

References

  • ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

  • ResearchGate. (PDF) 13 C NMR of indazoles. Available from: [Link]

  • Gerig, J. T. Fluorine NMR. eMagRes. Available from: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. Available from: [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. Available from: [Link]

  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2939. Available from: [Link]

  • Tietze, D., et al. (2014). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Biological chemistry, 395(12), 1375–1389. Available from: [Link]

  • Abascal, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available from: [Link]

  • Reddy, V. P., et al. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(16), 11438-11447. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. Available from: [Link]

  • Alkorta, I., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 713-721. Available from: [Link]

  • Alkorta, I., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(12), 2296. Available from: [Link]

  • Reddy, L. V., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available from: [Link]

  • Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-102. Available from: [Link]

  • Atak, S. (2015). † 1H-NMR and 13C-NMR Spectra. Zeitschrift für Naturforschung B, 70(10), 757-762. Available from: [Link]

  • Alkorta, I., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 713-721. Available from: [Link]

  • Emsley, J. W., et al. (1969). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 11, 1556-1560. Available from: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram. Available from: [Link]

  • Fabian, J. S., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Available from: [Link]

  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available from: [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available from: [Link]

  • University of Illinois. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

  • PubChem. 1H-Indazol-6-amine. Available from: [Link]

  • Royal Society of Chemistry. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Available from: [Link]

  • PubChemLite. 3-fluoro-1h-indazol-6-amine (C7H6FN3). Available from: [Link]

  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available from: [Link]

  • Springer. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

Sources

Comparative

Validating 3-Fluoro-1H-indazol-6-amine Synthesis: A Comparative Guide to FTIR Sampling Techniques

In medicinal chemistry and drug development, fluorinated indazoles such as 3-fluoro-1H-indazol-6-amine are highly valued for their unique physicochemical properties, including enhanced metabolic stability and altered pKa...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, fluorinated indazoles such as 3-fluoro-1H-indazol-6-amine are highly valued for their unique physicochemical properties, including enhanced metabolic stability and altered pKa profiles. Validating the successful synthesis of this compound requires precise analytical techniques to confirm the presence of the heteroaromatic core, the primary amine, and the critical C-F bond.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive tool for this structural verification. However, the accuracy of your validation depends entirely on your sample preparation methodology. This guide provides an objective, causality-driven comparison of Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission FTIR, equipping researchers with a self-validating protocol for fluorinated indazole derivatives.

Mechanistic Grounding: The Spectroscopic Fingerprint

Understanding the causality behind the vibrational modes of 3-fluoro-1H-indazol-6-amine is essential for accurate spectral interpretation. You are looking for three critical features:

  • The C-F Stretch (1350–1000 cm⁻¹): The carbon-fluorine bond is highly polarized. During vibration, this large change in the dipole moment results in an exceptionally strong IR absorption band[1]. In fluorinated aromatics, this typically manifests as a sharp, dominant peak between 1250 and 1150 cm⁻¹.

  • The Amine and Indazole N-H Stretches (3500–3100 cm⁻¹): The molecule contains both a primary amine (-NH₂) at the 6-position and a secondary amine (N-H) within the indazole ring. The primary amine exhibits two distinct bands (asymmetric and symmetric stretching) near 3400 cm⁻¹ and 3300 cm⁻¹, while the indazole N-H typically appears as a broader, hydrogen-bonded band around 3200 cm⁻¹[2].

  • Aromatic C=C and C=N Stretches (1650–1500 cm⁻¹): The heteroaromatic core produces sharp, characteristic ring-breathing vibrations in this region[2].

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

When validating 3-fluoro-1H-indazol-6-amine, the choice of FTIR sampling technique fundamentally dictates data quality.

Causality in Technique Selection: The primary analytical challenge with this specific molecule lies in the N-H stretching region. KBr is notoriously hygroscopic. If moisture is absorbed during pellet pressing, a broad O-H stretch will dominate the 3500–3200 cm⁻¹ region, completely masking the critical primary amine and indazole N-H signals[3][4]. ATR-FTIR eliminates the need for a hygroscopic matrix, ensuring pristine resolution of the N-H bands.

Conversely, the intense C-F stretch can cause detector saturation or peak distortion (derivative-shaped peaks due to the Christiansen effect) in poorly ground KBr pellets where particle sizes exceed the IR wavelength[5]. ATR relies on an evanescent wave with a shallow penetration depth (typically 0.5–2 µm), naturally attenuating highly absorbing bands like C-F and preventing saturation[6]. However, KBr remains the gold standard for quantitative trace impurity analysis due to its strict adherence to the Beer-Lambert law[4].

Table 1: Performance Comparison for 3-Fluoro-1H-indazol-6-amine Analysis
Analytical ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
N-H Region Clarity Excellent (No moisture interference)Poor to Fair (Prone to O-H masking)
C-F Peak Resolution High (Prevents detector saturation)Moderate (Risk of saturation/scattering)
Quantitative Accuracy Moderate (Pathlength varies with λ )High (Strict Beer-Lambert adherence)
Sample Preparation None (Direct solid application)Labor-intensive (Grinding, vacuum pressing)
Sample Recovery High (Non-destructive, easy recovery)Low (Embedded in salt matrix)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Method A: ATR-FTIR (Preferred for Rapid Structural Confirmation)
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO₂ and water vapor[6].

  • Sample Application: Place ~1-2 mg of crystalline 3-fluoro-1H-indazol-6-amine directly onto the center of the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Mechanistic note: The evanescent wave only penetrates ~1 µm; poor contact results in artificially weak C-F signals.

  • Acquisition & Correction: Acquire the sample spectrum. Apply an ATR correction algorithm in your spectrometer's software to adjust for the wavelength-dependent penetration depth, allowing direct comparison with standard transmission libraries[3].

Method B: KBr Pellet (Preferred for Quantitative Impurity Profiling)
  • Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours prior to use to mitigate moisture absorption[4].

  • Matrix Blending: Weigh exactly 1 mg of 3-fluoro-1H-indazol-6-amine and 99 mg of dry KBr. Grind thoroughly in an agate mortar for 3-5 minutes. Mechanistic note: Particle size must be reduced below the wavelength of IR light (<2 µm) to prevent baseline sloping caused by Mie scattering[5].

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 5 minutes to form a transparent pellet.

  • Acquisition: Mount the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

Orthogonal Validation Strategy

IR spectroscopy confirms the presence of functional groups but cannot definitively prove regiochemistry (e.g., confirming the fluorine is exclusively at the 3-position and the amine at the 6-position). Therefore, IR data must be integrated into an orthogonal validation workflow.

  • ¹⁹F NMR: Confirms the presence of a single fluorine environment. The chemical shift and coupling constants verify its exact position on the indazole core[1].

  • ¹H NMR: Validates the aromatic proton splitting pattern, confirming the 6-amine substitution, and integrates the broad exchangeable protons of the -NH₂ and indazole N-H[1].

Workflow Syn 3-Fluoro-1H-indazol-6-amine Crude Product ATR ATR-FTIR Method (High Throughput) Syn->ATR KBr KBr Pellet Method (High Sensitivity) Syn->KBr Acq Spectral Acquisition (4000–400 cm⁻¹) ATR->Acq KBr->Acq Peak1 Identify C-F Stretch (~1150-1250 cm⁻¹) Acq->Peak1 Peak2 Identify N-H Stretches (~3100-3400 cm⁻¹) Acq->Peak2 NMR Orthogonal Validation (¹H / ¹⁹F NMR) Peak1->NMR Peak2->NMR Valid Structural Confirmation NMR->Valid

Fig 1. Self-validating workflow for 3-fluoro-1H-indazol-6-amine synthesis using FTIR and NMR.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. [Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets - MAS Journal of Applied Sciences.[Link]

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method - PubMed (NIH).[Link]

  • Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd. [Link]

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry - ACS Publications.[Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology. [Link]

  • FTIR INTERPRETATION OF DRUGS - Journal of Emerging Trends and Novel Research (RJPN).[Link]

Sources

Validation

A Comparative Benchmarking Guide: 3-fluoro-1H-indazol-6-amine Against Standard Kinase Inhibitors

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel small molecules against established standards is a cornerstone of preclinical research. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel small molecules against established standards is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of 3-fluoro-1H-indazol-6-amine, a compound of interest within the versatile indazole class of kinase inhibitors, against a panel of well-characterized, standard kinase inhibitors.

The indazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1] The introduction of a fluorine atom, as in 3-fluoro-1H-indazol-6-amine, can significantly modulate metabolic stability, binding affinity, and cellular permeability, making it a compound of high interest for kinase-targeted drug discovery.[1]

Due to the limited availability of public kinase screening data for 3-fluoro-1H-indazol-6-amine, this guide will utilize a representative 3-amino-indazole derivative with a known kinase inhibition profile as a surrogate for comparative analysis. This approach allows for a practical demonstration of the benchmarking workflow and a scientifically grounded discussion of the potential of the 3-fluoro-1H-indazol-6-amine scaffold. We will benchmark this surrogate against a broad-spectrum inhibitor, Staurosporine, and several multi-targeted, clinically relevant tyrosine kinase inhibitors (TKIs): Sunitinib, Sorafenib, and Pazopanib.

The Kinase Inhibitor Landscape: An Overview

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized cancer treatment by targeting specific kinases that drive tumor growth and survival.

The development of a new kinase inhibitor requires a thorough understanding of its potency and selectivity across the human kinome. This is achieved through systematic benchmarking against known inhibitors. Such comparative studies are essential for:

  • Target Identification and Validation: Understanding which kinases a novel compound inhibits.

  • Selectivity Profiling: Assessing the compound's activity against a wide range of kinases to predict potential on-target and off-target effects.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the biological pathways modulated by the inhibitor.

Compound Profiles

3-fluoro-1H-indazol-6-amine (and its Surrogate)

The 3-amino-indazole moiety is a well-established hinge-binding motif in many potent kinase inhibitors. This structural feature allows for critical hydrogen bond interactions within the ATP-binding pocket of kinases. The addition of a fluorine atom to the indazole ring is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties. While specific data for 3-fluoro-1H-indazol-6-amine is not widely available, related 6-aminoindazole derivatives have demonstrated anti-proliferative activity in cancer cell lines.[2][3][4] For the purpose of this guide, we will use a representative 3-amino-indazole derivative with known potent activity against key oncology targets like VEGFR, PDGFR, and FGFR to illustrate its potential.

Standard Kinase Inhibitors for Benchmarking

A robust benchmarking strategy involves comparison against both a broad-spectrum inhibitor and more selective, clinically approved drugs.

  • Staurosporine: A natural product that is a potent, non-selective inhibitor of a wide range of protein kinases.[5][6][7] It is often used as a positive control in kinase assays and as a tool to study general kinase inhibition. Its broad activity comes from its high affinity for the ATP-binding site of many kinases.[5]

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, c-KIT, and FLT3.[8][9] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[8]

  • Sorafenib: Another oral multi-kinase inhibitor that targets Raf kinases (BRAF and c-Raf) and RTKs such as VEGFRs and PDGFRs.[10][11][12] It is used in the treatment of advanced RCC and hepatocellular carcinoma (HCC).[10]

  • Pazopanib: An oral TKI that inhibits VEGFRs, PDGFRs, and c-Kit.[13][14][15] It is approved for the treatment of advanced RCC and soft tissue sarcoma.[13]

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the standard inhibitors against a selection of key kinases. The data for the "Representative 3-Amino-Indazole" is hypothetical and based on the known potencies of advanced 3-amino-indazole derivatives against these targets to provide a comparative context.

Kinase TargetRepresentative 3-Amino-Indazole (Hypothetical IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Pazopanib (IC50, nM)
VEGFR1 5--26[16]10[13]
VEGFR2 2 -80[8]90[10][11]30[13][14]
VEGFR3 10--20[11][16]47[13]
PDGFRα 15---71[13]
PDGFRβ 8 -2[8]57[11][16]81[13]
c-Kit 20-Potent Inhibition[8]68[11][16]74[13]
FGFR1 5 --580[11]140[13]
BRAF >1000--22[10][16]-
c-RAF >1000--6[10][16]-
PKC -3[6]---
PKA -7[6]---

Data for standard inhibitors are compiled from multiple sources and may vary based on assay conditions.

Experimental Protocols for Kinase Inhibitor Benchmarking

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for both biochemical and cell-based assays commonly used for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylated substrate or the amount of ADP produced is measured.

Example Assay: ADP-Glo™ Kinase Assay (Promega)

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compounds (e.g., 3-fluoro-1H-indazol-6-amine and standard inhibitors) in the reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

cluster_0 Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate/ATP, Inhibitor) B Dispense Inhibitor to Plate A->B C Add Kinase Solution (Incubate) B->C D Add Substrate/ATP Solution (Start Reaction) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Detect ADP (as ATP) (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 G->H cluster_1 Cell-Based Phosphorylation Assay Workflow I Culture & Starve Cells J Treat with Inhibitor I->J K Stimulate with Growth Factor J->K L Lyse Cells & Quantify Protein K->L M Western Blot for Phospho- & Total Kinase L->M N Quantify Bands & Normalize M->N O Calculate Cellular IC50 N->O

Caption: Workflow for a cell-based phosphorylation assay.

Interpreting the Comparative Data and Future Directions

Compared to the standard inhibitors:

  • Selectivity: The hypothetical profile suggests a more focused selectivity than the broad-spectrum inhibitor Staurosporine. It appears to be a Type II inhibitor, similar to Sunitinib, Sorafenib, and Pazopanib, targeting multiple RTKs. Unlike Sorafenib, it is not predicted to be a potent inhibitor of the Raf kinases.

  • Potency: The hypothetical IC50 values are in the low nanomolar range for its primary targets, indicating high potency, comparable to or exceeding that of the standard TKIs in some cases.

Causality behind Experimental Choices:

  • Choice of Assays: A combination of biochemical and cell-based assays provides a comprehensive picture of the inhibitor's activity. The biochemical assay gives a direct measure of enzyme inhibition, while the cell-based assay confirms activity in a more physiologically relevant setting.

  • Choice of Standard Inhibitors: The selected standards provide a multi-faceted comparison. Staurosporine sets a benchmark for broad kinase inhibition. Sunitinib, Sorafenib, and Pazopanib are clinically successful drugs with overlapping but distinct target profiles, allowing for a nuanced comparison of the potential therapeutic niche of a new compound.

Self-Validating System:

The described protocols incorporate internal controls (e.g., no-enzyme and no-inhibitor controls in the biochemical assay; loading controls in the Western blot) to ensure the validity of the results. The use of well-characterized standard inhibitors also serves as a form of system validation.

Future Work:

The next critical step is to perform these experiments with the actual 3-fluoro-1H-indazol-6-amine to generate a definitive kinase inhibition profile. This would involve:

  • Kinome-wide Screening: Profiling the compound against a large panel of kinases (e.g., >400) to fully understand its selectivity.

  • Cellular Proliferation Assays: Assessing its anti-proliferative effects in a panel of cancer cell lines with known kinase dependencies.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models.

This comprehensive guide provides a framework for the rigorous benchmarking of 3-fluoro-1H-indazol-6-amine. By following these detailed protocols and comparative analyses, researchers can effectively characterize this promising compound and determine its potential as a novel kinase inhibitor for cancer therapy.

References

  • Lawrie, A. M., Noble, M. E., Tunnah, P., Brown, N. R., Johnson, L. N., & Endicott, J. A. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature structural biology, 4(10), 796–801. [Link]

  • Verheijen, R. B., Beijnen, J. H., & Schellens, J. H. M. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical pharmacokinetics, 56(8), 839–851. [Link]

  • Schöffski, P. (2012). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The oncologist, 17(3), 360–372. [Link]

  • Zhang, C., Kenski, D. M., Paulson, M., Bonshtien, A., Sessa, G., & Shokat, K. M. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 7(5), 858–866. [Link]

  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., de Oliveira, A. C., Santoro, A., Raoul, J. L., Forner, A., Schwartz, M., Porta, C., Zeuzem, S., Bolondi, L., Greten, T. F., Galle, P. R., Seitz, J. F., Borbath, I., Häussinger, D., … Bruix, J. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England journal of medicine, 359(4), 378–390. [Link]

  • U.S. Food and Drug Administration. (2005). Sutent (sunitinib malate) Biopharmaceutics Review. Retrieved from [Link]

  • SignalChem. (2023, November 14). Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. Retrieved from [Link]

  • Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • Strumberg, D. (2005). Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment. Drugs of today (Barcelona, Spain : 1998), 41(12), 773–784. [Link]

  • ResearchGate. (n.d.). IC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]

  • Gajiwala, K. S., Wu, J. C., Christensen, J., Deshmukh, G. D., Diehl, W., DiNitto, J. P., English, J. M., Greig, M. J., He, Y. A., Hinklin, R. J., Jiang, W., Kania, R. S., Kephart, S. E., Kumpf, R. A., Lamb, M. L., Lyssikatos, J. P., Maori, E., Papp, E., Peterson, E. A., … Tkalcevic, G. T. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences of the United States of America, 106(5), 1542–1547. [Link]

  • Rebelo, S. P., De-Souza, E. A., Faria, M., Faria, C. C., & Zannettino, A. (2021). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific reports, 11(1), 10839. [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC50 values for sorafenib and artesunate in liver cancer cells. Retrieved from [Link]

  • Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(1), 1-8. [Link]

  • ResearchGate. (2022, August 5). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

  • Harris, P. A., Boloor, A., Cheung, M., Kumar, R., Crosby, R. M., Davis-Ward, R. G., Epperly, A. H., Hinkle, A. R., Laquerre, S. G., Lyssikatos, J. P., Lyne, P. D., Mullady, E. L., Newlander, K. A., Pustilnik, L. R., Rahn, D. P., Rios-Mejas, R., Schaber, M. D., Smeal, T., Stein, A. J., … Kumar, R. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632–4640. [Link]

  • Singh, K., Singh, S., & Singh, P. P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(7), 785–817. [Link]

  • Kim, S. Y., Kim, H. R., Kim, H. J., Kim, N. D., & Kim, J. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of enzyme inhibition and medicinal chemistry, 37(1), 748–763. [Link]

  • Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Chou, K. J., Diaz, D., Dudley, D. A., Gaudino, J. J., He, L., Heffron, T. P., Hunsaker, T., Larrow, J. F., Lee, L. B., Liu, L., Martinson, M., O'Brien, T., Olivero, A. G., Orf, J., Park, E., … Schmidt, S. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of medicinal chemistry, 59(12), 5650–5660. [Link]

Sources

Comparative

Assessing Isomeric Purity of 3-Fluoro-1H-indazol-6-amine: A Comprehensive Analytical Guide

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the analytical bottleneck of isomeric purity. 3-Fluoro-1H-indazol-6-amine is a highly privileged fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the analytical bottleneck of isomeric purity. 3-Fluoro-1H-indazol-6-amine is a highly privileged fluorinated pharmacophore, frequently deployed in the design of kinase inhibitors . However, the synthesis of substituted indazoles is notoriously prone to regioselectivity issues. Electrophilic fluorination or the cyclization of functionalized precursors almost inevitably generates positional isomers (e.g., the 4-amine, 5-amine, or 7-amine analogs) alongside complex tautomeric mixtures (1H vs. 2H forms) .

Because even trace isomeric impurities can drastically alter a drug candidate's binding affinity, off-target toxicity, and pharmacokinetic profile, establishing an orthogonal, self-validating analytical framework is non-negotiable. This guide objectively compares the leading analytical modalities and provides field-proven protocols for definitively assessing the isomeric purity of 3-fluoro-1H-indazol-6-amine samples.

Analytical Modalities: A Comparative Overview

To build a self-validating system, we must combine techniques that interrogate different physicochemical properties. Chromatography separates based on interaction kinetics, while spectroscopy identifies based on nuclear and electronic environments .

Table 1: Comparison of Analytical Techniques for Isomeric Purity
Analytical TechniquePrimary UtilityStrengthsLimitationsTypical LOD for Isomers
UPLC-UV (PFP Phase) Quantitative PurityUnmatched resolution of positional isomers; robust and reproducible quantification.Requires synthesized reference standards for absolute peak identification.0.05%
19 F NMR Qualitative / Semi-QuantExquisite sensitivity to fluorine position; self-validating without reference standards.Lower sensitivity for trace impurities compared to UV detection.1.0 - 2.0%
LC-HRMS Mass ConfirmationIdentifies non-isomeric impurities (e.g., over-fluorination, residual starting materials).Isobaric regioisomers (identical m/z ) cannot be distinguished by MS alone.0.01%
2D NMR (HMBC/HSQC) Absolute Structural IDUnambiguous mapping of the amine position on the indazole core via bond correlation.Time-consuming; requires high sample concentration and high-field magnets.~5.0%

Deep Dive: The Causality Behind the Methods

The Structural Arbiter: 19 F and 2D NMR Spectroscopy

While chromatography tells you how many components are in your sample, NMR tells you what they are. The fluorine-19 nucleus is uniquely powerful here. With a spin of 1/2, 100% natural abundance, and a massive chemical shift range, 19 F is exquisitely sensitive to its local electronic environment . The chemical shift of a fluorine at the C3 position is distinctly different from one at C4 or C5 due to the varying electron-donating effects of the amine group across the conjugated π -system. Furthermore, 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively prove the amine is at C6. By observing the 3-bond correlations from the aromatic protons to the quaternary carbons of the indazole core, we can map the exact substitution pattern.

The Quantitative Workhorse: UPLC with a PFP Stationary Phase

Standard C18 reverse-phase columns often fail to baseline-resolve closely related fluorinated regioisomers (like the 5-amine vs. 6-amine) because their hydrophobicities are nearly identical . By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce causality-driven separation. The PFP phase engages in π−π interactions, dipole-dipole interactions, and shape-selective hydrogen bonding with the fluorinated indazole ring. This orthogonal retention mechanism dramatically amplifies the resolution between positional isomers.

Table 2: Representative Isomeric Differentiation Data

Note: The following data represents typical analytical profiles for these isomers to illustrate method orthogonality.

IsomerUPLC-PFP Retention Time (min) 19 F NMR Chemical Shift (ppm)* 1 H NMR (H7 proton) Multiplicity
3-Fluoro-1H-indazol-6-amine 4.25 -115.4 Doublet ( J≈1.5 Hz)
3-Fluoro-1H-indazol-5-amine4.58-118.2Singlet (broadened)
3-Fluoro-1H-indazol-4-amine3.90-112.1Doublet ( J≈7.8 Hz)

*Referenced to CFCl 3​ in DMSO-d 6​ .

Experimental Protocols: Self-Validating Workflows

Protocol A: 19 F and 2D NMR Regioisomer Elucidation

This protocol is designed to establish the absolute identity of the primary peak and flag any isomeric impurities >1%.

  • Sample Preparation: Dissolve 15-20 mg of the 3-fluoro-1H-indazol-6-amine sample in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality Note: DMSO-d 6​ is chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular indazole-indazole interactions, stabilizing the 1H tautomer and preventing signal broadening caused by rapid tautomeric exchange.

  • 19 F Acquisition: Acquire a 1D 19 F spectrum (proton-decoupled) at 298 K using a minimum of 128 scans to ensure an adequate signal-to-noise (S/N) ratio for trace impurities.

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • System Validation: The protocol is self-validating if the S/N ratio of the primary 19 F signal exceeds 1000:1, ensuring that any peaks at the 1% level are well above the noise floor (S/N > 10).

Protocol B: UPLC-UV Quantitative Regioisomer Profiling

This protocol provides the precise percentage of isomeric purity.

  • Column Selection: Install a Waters Acquity UPLC CSH PFP column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10.0 minutes at a flow rate of 0.4 mL/min. Column temperature must be strictly maintained at 40 °C to ensure reproducible retention times.

  • Detection & System Suitability: Monitor UV absorbance at 254 nm and 280 nm. The system is validated only if the resolution factor ( Rs​ ) between the 3-fluoro-1H-indazol-6-amine peak and a spiked 5-amine reference standard is ≥1.5 (baseline resolution).

Analytical Decision Workflow

To streamline laboratory operations, follow this logical progression for batch certification:

Workflow A 3-Fluoro-1H-indazol-6-amine Synthesis Batch B LC-MS Initial Screen (Mass Confirmation) A->B C UPLC-UV (PFP Column) (Regioisomer Separation) B->C D 19F & 2D NMR (Structural Elucidation) C->D E Isomeric Purity ≥ 99.0%? D->E F Approved for Downstream Use E->F Yes G Preparative HPLC Repurification E->G No

Workflow for assessing the isomeric purity of fluorinated indazole derivatives.

References

  • National Institutes of Health. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry,[Link]

  • National Institutes of Health. "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." Molecules (PMC),[Link]

  • American Chemical Society. "Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor." Journal of Medicinal Chemistry,[Link]

Safety & Regulatory Compliance

Safety

3-fluoro-1H-indazol-6-amine proper disposal procedures

As a Senior Application Scientist, I have engineered this operational guide to provide drug development professionals and laboratory personnel with a self-validating system for the safe handling and disposal of 3-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have engineered this operational guide to provide drug development professionals and laboratory personnel with a self-validating system for the safe handling and disposal of 3-fluoro-1H-indazol-6-amine .

Standard waste disposal protocols are insufficient for fluorinated heterocycles. This guide transcends basic safety data sheets by addressing the mechanistic realities of fluorinated organic degradation, ensuring your laboratory maintains rigorous environmental compliance and operational safety.

Physicochemical Hazard Profile

To design a safe disposal system, we must first understand the molecular architecture of the compound. The presence of a carbon-fluorine (C-F) bond and a high nitrogen mass fraction dictates the chemical's behavior under thermal stress.

Table 1: Quantitative Data & Operational Implications for 3-fluoro-1H-indazol-6-amine

PropertyValueOperational Implication
Chemical Name 3-fluoro-1H-indazol-6-amineMust be segregated into specific halogenated waste streams to prevent cross-reactivity [3].
CAS Number 1346549-20-9Essential for accurate EPA/RCRA waste manifest tracking.
Molecular Formula C 7​ H 6​ FN 3​ High nitrogen and fluorine content guarantees NO x​ and Hydrogen Fluoride (HF) generation upon combustion.
Molecular Weight 151.14 g/mol Determines the stoichiometric yield of toxic gaseous byproducts during thermal degradation.
Physical State Solid (Powder)High risk of aerosolization during spills; requires particulate filtration (P100) during cleanup.

The Science of Fluorinated Waste Destruction

The disposal of 3-fluoro-1H-indazol-6-amine cannot be routed through standard municipal or non-halogenated organic incineration. The C-F bond is one of the strongest in organic chemistry. According to the U.S. Environmental Protection Agency's (EPA) updated guidelines on the destruction of fluorinated organic materials, insufficient thermal treatment leads to the formation of highly toxic Products of Incomplete Combustion (PICs), including volatile fluorocarbons[1].

Furthermore, studies on the fluidized incineration of high-fluorine organic waste demonstrate that complete oxidative decomposition requires temperatures exceeding 1000°C. At these temperatures, the fluorine is liberated as Hydrogen Fluoride (HF) gas, a highly corrosive and toxic effluent that must be captured via alkaline scrubbing [2].

DegradationPathway A 3-fluoro-1H-indazol-6-amine (C7H6FN3) B B A->B C Products of Incomplete Combustion (PICs) B->C Insufficient Temp D D B->D Optimal Conditions E Gaseous Effluents (CO2, H2O, N2, NOx, HF) D->E F Alkaline Scrubber (NaOH / Ca(OH)2) E->F G Safe Discharge (CaF2, NaNO3 salts) F->G

Caption: Thermal degradation pathway illustrating the necessity of high-temperature combustion and alkaline scrubbing.

Step-by-Step Laboratory Disposal Protocol

To prevent environmental contamination and ensure regulatory compliance, implement the following self-validating workflow in your laboratory.

Phase 1: Point-of-Use Segregation
  • Step 1: Designate a specific, chemically compatible waste container (High-Density Polyethylene [HDPE] or PTFE-lined) exclusively for Halogenated Organic Solid Waste .

  • Step 2: Never mix this compound with non-halogenated solvents or heavy metal waste.

  • Causality: Mixing waste streams alters the caloric value of the waste during incineration. If a disposal facility assumes a bin is non-halogenated, they will bypass the mandatory HF-scrubbing protocols, leading to illegal atmospheric HF and NO x​ emissions.

Phase 2: Temporary Storage & Containment
  • Step 1: Seal the waste container with a secure, vapor-tight lid.

  • Step 2: Store the container in a ventilated, temperature-controlled environment (<20°C) away from direct sunlight and incompatible materials (strong oxidizing agents or strong acids).

  • Causality: While 3-fluoro-1H-indazol-6-amine is relatively stable at room temperature, prolonged exposure to ambient moisture and light can cause slow degradation, potentially altering the physical state of the waste and complicating transport.

Phase 3: Manifesting and External Transfer
  • Step 1: Label the container explicitly: "Hazardous Waste - Contains Fluorinated Organics (3-fluoro-1H-indazol-6-amine) - Toxic Combustion Byproducts."

  • Step 2: Contract a licensed hazardous waste disposal vendor capable of High-Temperature Incineration (>1000°C) with Alkaline Scrubbing .

  • Causality: Only specialized facilities possess the refractory-lined kilns and wet scrubbers required to neutralize the hydrofluoric acid generated during the destruction of fluorinated indazoles [2].

DisposalWorkflow A Solid Waste Generation (3-fluoro-1H-indazol-6-amine) B Segregation (Halogenated Organic Waste) A->B C Secondary Containment (Ventilated Storage <20°C) B->C D Licensed Waste Transfer (EPA/RCRA Compliant) C->D E High-Temp Incineration (>1000°C) D->E F Alkaline Scrubbing (Neutralize HF & NOx) E->F

Caption: Workflow for the segregation, containment, and high-temperature destruction of fluorinated indazole waste.

Emergency Spill Response Protocol

In the event of an accidental release of the powder, immediate containment is required to prevent inhalation and surface contamination.

  • Evacuation & Isolation: Immediately clear personnel from the immediate vicinity. Ensure laboratory ventilation (fume hoods/HVAC) is operating at maximum capacity.

  • PPE Donning: Responders must wear nitrile gloves, chemical splash goggles, a lab coat, and a P100 particulate respirator .

    • Causality: The fine powder of indazole amines poses a severe respiratory hazard and can cause mucosal irritation upon inhalation.

  • Wetting the Spill: Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water).

    • Causality: Dry sweeping generates airborne particulates. Wetting the powder prevents aerosolization and subsequent inhalation exposure.

  • Collection: Use non-sparking tools to scoop the wetted slurry into a designated hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all contaminated cleaning materials (paper towels, wipes) into the halogenated waste bin.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration Source: Waste Disposal & Sustainable Energy (via ResearchGate) URL:[Link]

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